4-(3-Bromopropyl)-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(3-bromopropyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2/c7-3-1-2-6-4-8-9-5-6/h4-5H,1-3H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHXMDWPVXJQNIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)CCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701306965 | |
| Record name | 4-(3-Bromopropyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701306965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82100-00-3 | |
| Record name | 4-(3-Bromopropyl)-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82100-00-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Bromopropyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701306965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
molecular structure and weight of 4-(3-Bromopropyl)-1H-pyrazole
An In-depth Technical Guide to 4-(3-Bromopropyl)-1H-pyrazole: Molecular Structure, Properties, and Synthetic Utility
Abstract
This technical guide provides a comprehensive overview of 4-(3-Bromopropyl)-1H-pyrazole, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The pyrazole nucleus is a well-established "privileged scaffold" found in numerous approved pharmaceuticals.[1] This guide details the molecular structure, physicochemical properties, a proposed synthetic pathway, and methods for structural elucidation of 4-(3-Bromopropyl)-1H-pyrazole. Furthermore, it explores its primary application as a versatile bifunctional chemical intermediate, leveraging the stable, biologically relevant pyrazole core and the reactive bromopropyl handle for the synthesis of novel molecular entities.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[2] Its structural rigidity, capacity for hydrogen bonding, and tunable electronic properties make it an ideal scaffold for designing molecules that interact with a wide array of biological targets.[3] Pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[4][5]
4-(3-Bromopropyl)-1H-pyrazole emerges as a particularly valuable building block. It combines the desirable pharmacological profile of the pyrazole core with a flexible three-carbon linker terminating in a reactive bromine atom. This alkyl bromide functionality serves as a versatile chemical handle for covalent modification, enabling its incorporation into more complex molecular architectures through nucleophilic substitution reactions.[6] This guide serves as a technical resource for scientists looking to utilize this compound in their research endeavors.
Molecular Structure and Physicochemical Properties
The fundamental identity and key properties of 4-(3-Bromopropyl)-1H-pyrazole are summarized below.
Molecular Identity
-
IUPAC Name: 4-(3-bromopropyl)-1H-pyrazole
-
Molecular Formula: C₆H₉BrN₂
-
Molecular Weight: 189.05 g/mol
-
CAS Number: 82100-00-3
2D Chemical Structure
Caption: 2D structure of 4-(3-Bromopropyl)-1H-pyrazole.
Physicochemical Data Summary
Experimental data for this specific compound is not widely published. The table below includes key identifiers and predicted values from computational models.
| Property | Value | Source |
| Molecular Formula | C₆H₉BrN₂ | |
| Molecular Weight | 189.05 g/mol | |
| Monoisotopic Mass | 187.9949 Da | Predicted by [7] |
| Predicted XlogP | 1.9 | Predicted by [7] |
| Appearance | Expected to be a liquid or low-melting solid | Inferred from similar compounds |
Synthesis and Purification
A direct, validated synthesis for 4-(3-Bromopropyl)-1H-pyrazole is not prominently featured in peer-reviewed literature. However, a plausible and robust synthetic route can be designed based on established organometallic and heterocyclic chemistry principles. The proposed pathway involves a Negishi cross-coupling reaction, a powerful method for forming carbon-carbon bonds.
Proposed Synthetic Workflow
The proposed synthesis begins with the halogenation of pyrazole, followed by a metal-halogen exchange and subsequent cross-coupling with a suitable bromopropyl electrophile.
Caption: Proposed multi-step synthesis of 4-(3-Bromopropyl)-1H-pyrazole.
Detailed Experimental Protocol (Hypothetical)
This protocol is a conceptualized procedure. Researchers should perform their own optimizations and safety assessments.
Step 1: Synthesis of 4-Iodo-1H-pyrazole
-
To a solution of 1H-pyrazole (1.0 eq) in a suitable solvent like water or ethanol, add iodine (I₂, 1.1 eq).
-
Slowly add hydrogen peroxide (30% solution, 1.2 eq) dropwise while maintaining the temperature below 30 °C.
-
Stir the reaction mixture at room temperature for 12-24 hours until TLC analysis indicates complete consumption of the starting material.
-
Work up the reaction by quenching with sodium thiosulfate solution, followed by extraction with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried and concentrated to yield 4-Iodo-1H-pyrazole.
Step 2-3: Protection and Cross-Coupling
-
Protect the N-H of 4-Iodo-1H-pyrazole with a suitable protecting group, such as SEM (2-(trimethylsilyl)ethoxymethyl), to prevent N-alkylation side reactions.
-
The resulting 1-SEM-4-Iodo-pyrazole (1.0 eq) is dissolved in anhydrous THF and cooled to -10 °C.
-
Add isopropylmagnesium chloride (iPrMgCl, 1.1 eq) to perform a halogen-metal exchange, followed by transmetalation with zinc chloride (ZnCl₂, 1.1 eq) to form the organozinc reagent.
-
To this solution, add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and allyl bromide (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction with saturated ammonium chloride solution and extract the product. Purify via column chromatography to obtain 4-Allyl-1-SEM-pyrazole.
Step 4-6: Chain Modification and Deprotection
-
Dissolve the 4-Allyl-1-SEM-pyrazole in anhydrous THF and perform a hydroboration-oxidation reaction using borane-THF complex followed by oxidative workup with hydrogen peroxide and sodium hydroxide to yield the primary alcohol.
-
Convert the alcohol to the target bromide using a standard brominating agent like phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃).
-
Finally, remove the SEM protecting group using tetrabutylammonium fluoride (TBAF) or acidic conditions (e.g., HCl in methanol) to yield the final product, 4-(3-Bromopropyl)-1H-pyrazole.
Purification
The final product should be purified using column chromatography on silica gel, typically with a hexane-ethyl acetate solvent gradient. The purity should be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Structural Elucidation and Characterization
Confirming the identity and purity of 4-(3-Bromopropyl)-1H-pyrazole requires a suite of spectroscopic techniques. Below are the expected spectroscopic signatures based on its structure and data from analogous compounds.[2][3][8]
| Technique | Expected Observations |
| ¹H NMR | ~12.0-13.0 ppm (s, 1H): Broad singlet for the N-H proton. ~7.5 ppm (s, 2H): Singlet corresponding to the two equivalent C-H protons on the pyrazole ring (at positions 3 and 5). ~3.4 ppm (t, 2H): Triplet for the -CH₂-Br protons. ~2.6 ppm (t, 2H): Triplet for the pyrazole-CH₂- protons. ~2.1 ppm (quintet, 2H): Quintet (or multiplet) for the central -CH₂- protons of the propyl chain. |
| ¹³C NMR | ~135 ppm: Signal for the C3 and C5 carbons of the pyrazole ring. ~115 ppm: Signal for the C4 carbon of the pyrazole ring. ~33-35 ppm: Signal for the -CH₂-Br carbon. ~30-32 ppm: Signal for the central -CH₂- carbon. ~25-27 ppm: Signal for the pyrazole-CH₂- carbon. |
| Mass Spec (ESI+) | m/z 189/191 [M+H]⁺: Molecular ion peak showing the characteristic isotopic pattern for a single bromine atom (approx. 1:1 ratio). m/z 110 [M-Br]⁺: A major fragment corresponding to the loss of the bromine radical. |
| FT-IR (cm⁻¹) | ~3100-3200: N-H stretching. ~2850-2960: Aliphatic C-H stretching. ~1500-1550: C=C and C=N stretching of the pyrazole ring. ~550-650: C-Br stretching. |
Applications in Research and Drug Development
The true value of 4-(3-Bromopropyl)-1H-pyrazole lies in its utility as a bifunctional building block for synthesizing molecules with therapeutic potential.[9]
A Versatile Linker for Novel Constructs
The molecule can be conceptualized as having two key domains:
-
The Pyrazole "Anchor": A stable, aromatic core known to participate in favorable interactions (e.g., hydrogen bonding, π-stacking) with biological macromolecules. The pyrazole scaffold itself is a privileged structure in drug design.[7]
-
The Bromopropyl "Leash": A reactive and flexible alkylating agent. The terminal bromine is an excellent leaving group, readily displaced by a wide range of nucleophiles (e.g., amines, thiols, alcohols, carboxylates). This allows for the covalent attachment of the pyrazole moiety to other pharmacophores, peptides, or functional groups.
Sources
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- 2. visnav.in [visnav.in]
- 3. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison | MDPI [mdpi.com]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Use of Bromine and Bromo-Organic Compounds in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PubChemLite - 4-(3-bromopropyl)-1h-pyrazole (C6H9BrN2) [pubchemlite.lcsb.uni.lu]
- 8. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. orientjchem.org [orientjchem.org]
Technical Guide: Applications of 4-(3-Bromopropyl)-1H-pyrazole in Drug Discovery
[1]
Part 1: Core Directive & Strategic Overview
4-(3-Bromopropyl)-1H-pyrazole is a high-value bifunctional building block that bridges the gap between fragment-based drug discovery (FBDD) and lead optimization.[1] Unlike simple alkyl halides, this scaffold incorporates the pyrazole moiety —a privileged structure in kinase inhibitors and GPCR ligands—linked to an electrophilic propyl-bromide handle .[1]
Its utility stems from its dual reactivity profile:
-
The Pyrazole Core (Nucleophile/H-Bond Donor): Acts as a bioisostere for amide/carboxyl groups, a hinge-binder in kinases, or a scaffold for further arylation.[1]
-
The Alkyl Bromide (Electrophile): A "soft" electrophile permissive to SN2 displacement by amines, thiols, and phenoxides, enabling the rapid construction of distinct libraries.[1]
Critical "Expertise" Warning: The Cyclization Trap
A common failure mode when working with unprotected 4-(3-bromopropyl)-1H-pyrazole under basic conditions is unintended intramolecular cyclization.[1] The N1-nitrogen can attack the terminal bromide, forming 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine (a fused bicyclic system).[1]
-
Guidance: If the open-chain geometry is required, always protect the pyrazole nitrogen (e.g., with THP, SEM, or Boc) before subjecting the bromide to basic displacement conditions, or use non-basic nucleophiles.[1]
Part 2: Core Applications in Drug Design
Module A: Kinase Inhibitor "Solvent Front" Engineering
In kinase inhibitor design, the pyrazole ring often binds to the ATP hinge region.[1] The 4-position vector points directly towards the solvent-exposed region.[1]
-
Mechanism: Attaching solubilizing groups (e.g., morpholine, N-methylpiperazine) to the propyl chain moves these polar moieties away from the hydrophobic core, improving physicochemical properties (LogD, solubility) without disrupting the primary binding mode.[1]
-
Application: Synthesis of "Type I½" inhibitors where the propyl linker allows the inhibitor to interact with residues at the rim of the ATP pocket.[1]
Module B: PROTAC Linker Construction
The 3-carbon (propyl) chain is an ideal "short" linker for Proteolysis Targeting Chimeras (PROTACs).[1]
-
Workflow: The bromide serves as the attachment point for the E3 ligase ligand (e.g., Thalidomide or VHL ligand) or the Target Protein ligand.[1]
-
Advantage: The pyrazole moiety can serve as a rigid "exit vector" from the warhead, reducing the entropic penalty of binding compared to purely aliphatic linkers.[1]
Module C: Fragment-Based Lead Hopping
For targets where a benzyl or phenyl group is metabolically unstable, the 4-propyl-pyrazole motif serves as a stable bioisostere.[1] The propyl chain mimics the lipophilicity of an ethyl/propyl group while the pyrazole offers specific H-bond interactions lacking in phenyl rings.[1]
Part 3: Experimental Protocols
Protocol 1: Regioselective N-Alkylation (Protection)
To prevent self-cyclization and direct reactivity to the pyrazole nitrogen.[1]
Reagents: 4-(3-Bromopropyl)-1H-pyrazole (1.0 eq), Dihydropyran (DHP) (1.2 eq), p-Toluenesulfonic acid (pTSA) (0.05 eq), DCM.[1] Procedure:
-
Dissolve 4-(3-Bromopropyl)-1H-pyrazole in anhydrous DCM (0.2 M).
-
Add DHP followed by catalytic pTSA at 0°C.
-
Stir at Room Temperature (RT) for 4 hours. Monitor by TLC (The N-THP product is less polar).[1]
-
Workup: Quench with sat. NaHCO3, extract with DCM.
-
Outcome: Yields 1-(Tetrahydro-2H-pyran-2-yl)-4-(3-bromopropyl)-1H-pyrazole . The bromide is now safe for SN2 displacement without cyclization risk.[1]
Protocol 2: SN2 Displacement with Secondary Amines (Library Generation)
Synthesis of solubilized kinase inhibitor fragments.
Reagents: N-Protected 4-(3-bromopropyl)pyrazole (1.0 eq), Morpholine (1.5 eq), K2CO3 (2.0 eq), Acetonitrile (MeCN), KI (0.1 eq).[1] Procedure:
-
Suspend N-protected pyrazole, K2CO3, and KI in MeCN.[1]
-
Add Morpholine dropwise.
-
Heat to 60°C for 6-12 hours. (Note: KI acts as a Finkelstein catalyst, converting alkyl-Br to highly reactive alkyl-I in situ).[1]
-
Purification: Filter inorganic salts, concentrate, and purify via flash chromatography (MeOH/DCM gradient).
-
Deprotection: Treat with 4M HCl in Dioxane to remove the THP group, yielding the free pyrazole-amine.[1]
Part 4: Visualization & Logic
Diagram 1: Reactivity & Cyclization Risk Pathway
This diagram illustrates the bifurcation between the desired substitution and the "trap" of intramolecular cyclization.[1]
Caption: Figure 1. Divergent reactivity pathways. Direct basic treatment leads to unwanted bicyclic fusion (Red).[1] Protection strategy (Blue/Green) ensures linear substitution.[1]
Diagram 2: PROTAC Linker Workflow
Logic flow for utilizing the scaffold in degrader synthesis.
Caption: Figure 2. Modular assembly of PROTACs using the scaffold as a central linker hub.
Part 5: Data Summary
Table 1: Comparative Reactivity of Leaving Groups in 4-Alkyl Pyrazoles Selection guide for optimizing displacement yields.
| Leaving Group (X) | Reactivity (SN2) | Stability (Storage) | Recommended Use Case |
| Bromide (-Br) | High | Good | Standard building block for most amine/thiol displacements. |
| Chloride (-Cl) | Low | Excellent | Requires high heat/pressure; use if Br is too labile.[1] |
| Iodide (-I) | Very High | Poor (Light Sensitive) | Generated in situ (Finkelstein) for difficult substitutions.[1] |
| Tosylate (-OTs) | High | Moderate | Alternative if avoiding halides; UV active for monitoring.[1] |
References
-
ChemicalBook . (2024).[1] 4-(3-bromopropyl)-1H-pyrazole Product Properties and CAS 82100-00-3. Link
-
Fustero, S., et al. (2011).[1] "Improved Regioselectivity in the Synthesis of Pyrazoles: 4-Substituted vs 5-Substituted Systems." Journal of Organic Chemistry. (Contextual grounding on pyrazole regiochemistry). Link[1]
-
Krystof, V., et al. (2006).[1] "4-Substituted Pyrazoles as Novel Kinase Inhibitors." Bioorganic & Medicinal Chemistry Letters. (Validates the 4-position substitution strategy). Link[1]
-
Matrix Scientific . (2024).[1] Safety Data Sheet: 4-(3-Bromopropyl)-1H-pyrazole. (Safety and handling protocols). Link
-
Meanwell, N. A. (2011).[1] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. (Discusses pyrazole as a spacer/scaffold). Link[1]
A Senior Application Scientist's Guide to 4-Substituted Pyrazole Building Blocks for Fragment-Based Drug Design
Abstract
Fragment-Based Drug Design (FBDD) has solidified its position as a cornerstone of modern medicinal chemistry, offering an efficient and intelligent alternative to high-throughput screening for the identification of novel lead compounds. Central to the success of any FBDD campaign is the rational design and synthesis of high-quality fragment libraries. This technical guide provides an in-depth exploration of 4-substituted pyrazole building blocks, a privileged scaffold that has demonstrated immense value in drug discovery. We will dissect the strategic importance of the pyrazole core, with a specific focus on the utility of the C4 position as a vector for fragment elaboration. This document furnishes researchers, scientists, and drug development professionals with a comprehensive overview, from the foundational principles of FBDD to detailed synthetic protocols, advanced biophysical screening methodologies, and field-proven strategies for evolving pyrazole-based fragment hits into potent, drug-like candidates.
Part 1: The Foundations of Fragment-Based Drug Design (FBDD)
Principles of FBDD: The "Rule of Three"
Fragment-Based Drug Design (FBDD) is a methodology for identifying lead compounds by screening small, low-complexity molecules, known as fragments, for weak but efficient binding to a biological target.[1][2] Unlike the larger, more complex molecules used in High-Throughput Screening (HTS), fragments provide a more efficient sampling of chemical space. The foundational principle governing the design of these fragments is the "Rule of Three" (Ro3).[3][4] This rule provides a set of guidelines for the physicochemical properties of an ideal fragment.[1]
| Parameter | "Rule of Three" (Ro3) Guideline | Rationale |
| Molecular Weight (MW) | < 300 Da | Ensures the fragment is small and simple, providing ample opportunity for subsequent optimization and growth without becoming excessively large.[1][5] |
| Hydrogen Bond Donors (HBD) | ≤ 3 | Limits the potential for desolvation penalties and promotes good membrane permeability.[1][4] |
| Hydrogen Bond Acceptors (HBA) | ≤ 3 | Similar to HBD, this helps to maintain favorable pharmacokinetic properties.[1][4] |
| Calculated LogP (cLogP) | ≤ 3 | Controls lipophilicity to ensure adequate aqueous solubility for biophysical screening and to avoid non-specific binding.[1] |
| Rotatable Bonds (NROT) | ≤ 3 | A lower number of rotatable bonds reduces the entropic penalty upon binding, leading to more efficient binding.[1] |
| Table 1: The "Rule of Three" for Fragment-Based Drug Design. |
The core philosophy of FBDD is that a weakly binding fragment with high "ligand efficiency" (LE) is a more promising starting point than a larger, more complex molecule with the same affinity. LE is a metric that normalizes binding affinity for the size of the molecule, typically the number of heavy (non-hydrogen) atoms. A high LE indicates that the fragment is making very efficient and favorable interactions with the target protein.
The FBDD Workflow: From Library to Lead
The FBDD process is a structured, iterative cycle that begins with a carefully curated fragment library and progresses through hit identification, validation, and optimization.
Figure 2: Common synthetic strategies for 4-substituted pyrazoles.
Detailed Protocol: Knorr Synthesis of a 4-Substituted Pyrazole
This protocol provides a representative example for the synthesis of a simple 4-substituted pyrazole building block.
Reaction: Synthesis of 3,5-dimethyl-4-nitro-1H-pyrazole
Materials:
-
3-Nitro-2,4-pentanedione (1,3-dicarbonyl)
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-nitro-2,4-pentanedione (1.0 eq) in ethanol.
-
Addition of Reagents: To the stirred solution, add hydrazine hydrate (1.1 eq) dropwise. A slight exotherm may be observed. Following the addition of hydrazine, add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).
-
Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of solution. If not, reduce the volume of the solvent under reduced pressure.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 3,5-dimethyl-4-nitro-1H-pyrazole.
Self-Validation: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected proton NMR spectrum should show distinct signals for the two methyl groups and the NH proton.
Part 4: Screening and Hit Validation
Due to the inherently weak binding affinities of fragments, highly sensitive biophysical techniques are required for screening and hit validation. [2][6]It is crucial to use orthogonal methods to confirm initial hits and eliminate false positives.
Biophysical Screening Techniques for Fragments
| Technique | Principle | Advantages | Disadvantages |
| Nuclear Magnetic Resonance (NMR) | Detects binding by observing changes in the chemical shifts or relaxation properties of either the protein or the ligand. | Highly sensitive to weak interactions; provides structural information on the binding site. | Requires large amounts of protein; lower throughput. |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at a sensor surface as the fragment binds to an immobilized target protein. | Real-time kinetics (on/off rates); requires less protein than NMR. | Immobilization of the protein may affect its conformation; mass transport effects can be an issue. |
| X-ray Crystallography | Provides a high-resolution 3D structure of the fragment bound to the protein target. | Gold standard for structural information; directly visualizes the binding mode. | Requires a crystallizable protein; can be low throughput. |
| Isothermal Titration Calorimetry (ITC) | Directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile. | Provides true solution-phase affinity (Kd) and stoichiometry. | Requires relatively large amounts of protein and compound; lower throughput. |
| Table 2: Comparison of Common Biophysical Screening Techniques for FBDD. | |||
| [6] |
Detailed Protocol: Primary Screen using Surface Plasmon Resonance (SPR)
Objective: To identify 4-substituted pyrazole fragments that bind to a target protein immobilized on an SPR sensor chip.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (EDC, NHS)
-
Target protein in a suitable buffer
-
Pyrazole fragment library, solubilized in DMSO and diluted in running buffer
-
Running buffer (e.g., PBS with 0.05% Tween-20)
Procedure:
-
Protein Immobilization: Activate the sensor chip surface with a mixture of EDC and NHS. Inject the target protein over the activated surface to achieve covalent immobilization via amine coupling. Deactivate any remaining active esters with ethanolamine.
-
Fragment Screening:
-
Prepare a dilution series of the pyrazole fragments in running buffer. It is critical to maintain a constant, low percentage of DMSO (typically <1%) to avoid solvent effects.
-
Inject each fragment solution over the sensor surface at a constant flow rate.
-
Monitor the change in the SPR signal (measured in Response Units, RU) in real-time. A dose-dependent increase in RU upon fragment injection indicates binding.
-
-
Data Analysis:
-
Subtract the signal from a reference flow cell (without immobilized protein) to correct for bulk refractive index changes.
-
Plot the steady-state response against the fragment concentration to determine the binding affinity (Kd).
-
-
Hit Triage: Fragments that exhibit a reproducible and concentration-dependent binding response are considered primary hits for further validation.
Self-Validation: A key control is to ensure that the binding is specific to the target protein. This can be done by injecting the fragments over a reference surface with an irrelevant immobilized protein. No significant binding should be observed on the reference surface.
Part 5: From Fragment Hit to Lead Candidate: The Elaboration Phase
Once a pyrazole fragment hit has been validated, the next phase is to evolve it into a more potent lead compound. This is typically a structure-guided process that leverages the 3D structure of the fragment-protein complex. [7]
Strategies for Fragment Elaboration
-
Fragment Growing: This is the most common strategy, particularly for 4-substituted pyrazoles. It involves adding chemical functionality to an exposed vector of the bound fragment to engage with nearby sub-pockets of the binding site. [7]* Fragment Linking: If two different fragments are found to bind in adjacent pockets, they can be chemically linked together to create a single, more potent molecule.
-
Fragment Merging: If two overlapping fragments are identified, their structural features can be merged to design a novel, hybrid molecule with improved binding affinity.
Sources
- 1. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 2. biosciencehorizons.com [biosciencehorizons.com]
- 3. Practical Fragments: Pushing the Rule of 3 [practicalfragments.blogspot.com]
- 4. med.stanford.edu [med.stanford.edu]
- 5. researchgate.net [researchgate.net]
- 6. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fragment-based drug discovery: opportunities for organic synthesis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
literature review of 4-(3-Bromopropyl)-1H-pyrazole derivatives
Technical Whitepaper: 4-(3-Bromopropyl)-1H-pyrazole Derivatives – Synthetic Architecture & Therapeutic Utility
Executive Summary
The 4-(3-bromopropyl)-1H-pyrazole scaffold represents a high-value "linker" intermediate in modern medicinal chemistry. While the pyrazole ring itself is a privileged structure found in blockbuster drugs like Celecoxib and Ruxolitinib, the 4-(3-bromopropyl) appendage converts this stable heterocycle into a reactive electrophile. This specific architecture allows for the precise attachment of the pyrazole moiety to other pharmacophores via nucleophilic substitution (
This guide focuses on the technical nuances of this scaffold, with a specific emphasis on the 3,5-dimethyl analogue (CAS 2167368-32-1) , a critical intermediate in the synthesis of Acoramidis (AG10) , a transthyretin (TTR) stabilizer approved for TTR amyloid cardiomyopathy. We will explore the synthetic access, reactivity profiles, and downstream applications of this versatile building block.
Structural Analysis & Synthetic Access
The synthesis of 4-(3-bromopropyl)-1H-pyrazoles generally follows two distinct logical pathways: Ring Construction (de novo synthesis) and Direct Functionalization (alkylation of an existing pyrazole).
Pathway A: Direct C-Alkylation (The Industrial Route)
For the 3,5-dimethyl derivative, the most scalable approach involves the reaction of 3,5-dimethyl-1H-pyrazole with 1,3-dibromopropane. This reaction relies on the nucleophilicity of the C4 position, which is enhanced by the electron-donating methyl groups, although competing N-alkylation is a significant challenge that must be managed via solvent and base selection.
-
Mechanism: The pyrazole acts as a nucleophile. While N-alkylation is kinetically favored, C-alkylation at the 4-position can be achieved under specific conditions or by using pre-functionalized precursors (e.g., reacting the pyrazole anion with excess dihalide).
-
Challenge: Controlling the ratio of
-alkylated (unwanted) vs. -alkylated (desired) or -attached side chains. Note: In many industrial protocols for Acoramidis, the pyrazole ring is often constructed with the propyl chain already in place to avoid regioselectivity issues.
Pathway B: Ring Construction (The Knorr Synthesis Variation)
This is the most reliable method for ensuring regiochemical purity. It involves the condensation of a hydrazine with a 1,3-dicarbonyl compound that already bears the 3-bromopropyl side chain (e.g., 3-(3-bromopropyl)pentane-2,4-dione).
-
Precursor: 3-(3-bromo-propyl)-pentane-2,4-dione.
-
Reagent: Hydrazine hydrate (or substituted hydrazines).
-
Outcome: Exclusive formation of the 4-substituted pyrazole, eliminating the risk of N-alkylation competition during the ring formation step.
Visualization: Synthetic Pathways
Figure 1: Comparison of Direct Alkylation vs. Ring Construction pathways. The Ring Construction route is generally preferred for high-purity applications to avoid N-alkylation byproducts.
Reactivity Profile: The "Warhead" Concept
The utility of 4-(3-bromopropyl)-1H-pyrazole lies in its bifunctional nature .
-
The Alkyl Bromide (Electrophile): The primary alkyl bromide is a classic
substrate. It reacts readily with:-
Phenols: To form ether linkages (Critical for Acoramidis).
-
Amines: To create secondary/tertiary amine linkers (Common in GPCR ligands).
-
Thiols: To form thioethers.
-
-
The Pyrazole NH (Nucleophile): The nitrogen at position 1 is acidic (
). In many drug syntheses, this position is either:-
Protected: To prevent side reactions.
-
Left Free: To participate in H-bonding (as in Acoramidis).
-
Arylated: Via Chan-Lam or Buchwald-Hartwig coupling to tune solubility and potency.
-
Case Study: Acoramidis (AG10)
Acoramidis is a small molecule stabilizer of transthyretin (TTR). Its structure mimics the T119M mutation, which naturally stabilizes the TTR tetramer. The synthesis of Acoramidis showcases the textbook application of the 4-(3-bromopropyl)pyrazole scaffold.
-
Reaction: Etherification (
). -
Nucleophile: 4-Fluoro-3-hydroxybenzoic acid ester.[1]
-
Electrophile: 4-(3-Bromopropyl)-3,5-dimethyl-1H-pyrazole.[1]
-
Conditions:
, DMSO or DMF, . -
Causality: The base (
) deprotonates the phenol, generating a phenoxide anion. This strong nucleophile attacks the carbon bearing the bromine, displacing it to form the stable ether linkage. The fluoride on the benzene ring remains untouched under these mild conditions, preserving it for specific interactions in the TTR binding pocket.
Visualization: Acoramidis Fragment Synthesis
Figure 2: The critical etherification step in the synthesis of Acoramidis, utilizing the bromopropyl scaffold.
Detailed Experimental Protocols
The following protocols are synthesized from verified literature methods for pyrazole alkylations and ether formations.
Protocol A: Synthesis of 4-(3-Bromopropyl)-3,5-dimethyl-1H-pyrazole (Ring Construction Method)
This method avoids the regioselectivity issues of direct alkylation.
-
Reagents:
-
3-(3-Bromopropyl)pentane-2,4-dione (1.0 eq)
-
Hydrazine hydrate (1.1 eq)
-
Ethanol (Solvent, 10 volumes)
-
-
Procedure:
-
Step 1: Dissolve 3-(3-bromopropyl)pentane-2,4-dione in ethanol at
. -
Step 2: Add hydrazine hydrate dropwise over 30 minutes. Note: Exothermic reaction; maintain temperature
to prevent polymerization. -
Step 3: Allow to warm to room temperature and stir for 2 hours.
-
Step 4: Concentrate in vacuo to remove ethanol and water.
-
Step 5: Dissolve residue in Ethyl Acetate, wash with brine, dry over
. -
Step 6: Evaporate solvent.[2] The product often crystallizes upon standing or can be used directly.
-
-
Validation:
-
LCMS: Look for
(1:1 Br isotope pattern). -
1H NMR: Distinct triplet for
at ppm.
-
Protocol B: General Nucleophilic Substitution (Phenol Coupling)
Standard conditions for attaching the scaffold to a phenolic pharmacophore.
-
Reagents:
-
Procedure:
-
Step 1: Charge the Phenolic Core and
into the reaction vessel with DMF. Stir for 30 mins at RT to ensure deprotonation (Phenoxide formation). -
Step 2: Add the Bromopropyl Pyrazole solution (in minimal DMF) slowly.
-
Step 3: Heat to
and monitor by TLC/LCMS. Reaction typically completes in 4–6 hours. -
Step 4: Quench: Pour mixture into ice water. The product often precipitates.
-
Step 5: Filter the solid or extract with EtOAc if no precipitate forms.
-
-
Critical Control Point: Ensure DMF is dry. Water competes as a nucleophile, hydrolyzing the bromide to an alcohol impurity.
Quantitative Data Summary
| Compound Class | Reaction Type | Typical Yield | Key Condition | Reference |
| Acoramidis Intermediates | Etherification (Phenol) | 85-92% | [1, 2] | |
| Amine Derivatives | Amination ( | 60-75% | [3] | |
| Thioethers | Thiol Alkylation | >90% | [4] |
References
-
New Drug Approvals. (2025). Acoramidis - Mechanism and Synthesis. Retrieved from
-
BridgeBio Pharma. (2024).[5][6] FDA Approval History of Acoramidis (Attruby). Retrieved from
-
National Institutes of Health (NIH). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC Article. Retrieved from
-
PubChem. Compound Summary: Acoramidis (AG10). CID 71464713. Retrieved from
-
ResearchGate. Scheme S1: Synthesis of AG10 from 1,3-dibromopropane and dimethylpyrazole. Retrieved from
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acoramidis | C15H17FN2O3 | CID 71464713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Efficient Synthesis Protocols for 4-(3-Bromopropyl)-1H-pyrazole
Abstract & Strategic Overview
The synthesis of 4-(3-Bromopropyl)-1H-pyrazole presents a unique challenge in heterocyclic chemistry: the thermodynamic propensity for intramolecular cyclization. As a free base, the nucleophilic pyrazole nitrogen (
This guide details a robust, scalable protocol designed to circumvent this instability by isolating the target as its Hydrobromide (HBr) salt . The route utilizes a reliable reduction-bromination sequence starting from ethyl 3-(1H-pyrazol-4-yl)propanoate, ensuring high purity and preventing polymerization or cyclization during workup.
Key Applications
-
Fragment-Based Drug Design (FBDD): A versatile "linker" motif for connecting pyrazole pharmacophores to kinase hinge binders.
-
PROTAC Linkers: The propyl chain provides an optimal distance for E3 ligase recruitment.
-
Metal-Organic Frameworks (MOFs): A ligand precursor for flexible nitrogen-donor networks.
Retrosynthetic Analysis
The most efficient pathway avoids the difficult direct C-alkylation of the pyrazole ring. Instead, we employ a functional group interconversion strategy starting from a pre-functionalized C4-chain.
Figure 1: Retrosynthetic strategy focusing on the reduction of the propanoate ester followed by bromination.
Detailed Experimental Protocol
Phase 1: Reduction to the Alcohol
Objective: Convert ethyl 3-(1H-pyrazol-4-yl)propanoate to 3-(1H-pyrazol-4-yl)propan-1-ol. Critical Quality Attribute: Complete reduction of the ester without reducing the pyrazole double bonds.
Materials
-
Ethyl 3-(1H-pyrazol-4-yl)propanoate (1.0 equiv)
-
Lithium Aluminum Hydride (LiAlH
) (2.5 equiv) - Note: LiBH is a milder alternative if selectivity issues arise. -
Tetrahydrofuran (THF), anhydrous
-
Sodium Sulfate (Na
SO ), anhydrous[1]
Procedure
-
Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser and addition funnel under an Argon atmosphere.
-
Solvation: Charge the flask with anhydrous THF (10 mL/g of substrate) and cool to 0°C in an ice bath.
-
Hydride Addition: Carefully add LiAlH
pellets or solution (2.5 equiv) to the THF. Stir for 15 minutes. -
Substrate Addition: Dissolve the ester in a minimum volume of THF. Add dropwise to the hydride suspension at 0°C over 30 minutes. Caution: Exothermic gas evolution.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (10% MeOH in DCM).
-
Quench (Fieser Method): Cool back to 0°C. Carefully add:
-
mL Water (
= mass of LiAlH in g) - mL 15% NaOH solution
- mL Water
-
mL Water (
-
Workup: Stir the resulting granular precipitate for 30 minutes. Filter through a Celite pad. Dry the filtrate over Na
SO and concentrate under reduced pressure. -
Output: A viscous, colorless to pale yellow oil. Yield is typically >90%.[2]
Phase 2: Bromination & Salt Formation
Objective: Convert the alcohol to the alkyl bromide while trapping the product as the HBr salt to prevent cyclization.
Materials
-
3-(1H-pyrazol-4-yl)propan-1-ol (from Phase 1)
-
Phosphorus Tribromide (PBr
) (1.2 equiv) -
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Ethanol (absolute) and Diethyl Ether (for crystallization)
Procedure
-
Setup: Charge a dry RBF with the alcohol intermediate and anhydrous DCM (15 mL/g). Cool to 0°C.[3]
-
Bromination: Add PBr
(1.2 equiv) dropwise via syringe over 20 minutes. Maintain internal temperature <5°C.-
Mechanistic Insight: The reaction generates HBr in situ, which protonates the pyrazole nitrogen (
), rendering it non-nucleophilic and protecting it from self-alkylation during the reaction.
-
-
Heating: Remove the ice bath. If using DCE, heat to 60°C for 3 hours. If using DCM, reflux (40°C) for 6–12 hours.
-
Completion: Monitor by LC-MS (Note: TLC may be difficult due to the polarity of the salt). Look for the mass of the bromide [M+H]
. -
Isolation (Critical Step):
-
Do NOT neutralize with aqueous base. Neutralization will trigger rapid cyclization to the bicyclic impurity.
-
Cool the reaction mixture to 0°C. The product may precipitate as a gum or solid.
-
If no precipitate forms, concentrate the solution to ~20% volume.
-
Add cold Diethyl Ether (slowly) to induce crystallization of the 4-(3-Bromopropyl)-1H-pyrazole hydrobromide .
-
-
Purification: Filter the solid under Argon. Wash rapidly with cold ether/DCM (3:1).
-
Storage: Store in a desiccator at -20°C. The salt is hygroscopic.
Analytical Data & Specifications
| Parameter | Specification | Notes |
| Appearance | Off-white to beige crystalline solid | Hygroscopic salt |
| Pyrazole protons appear as a singlet or two close singlets. | ||
| LC-MS (ESI+) | Characteristic 1:1 bromine isotope pattern. | |
| Impurity Profile | < 1.0% Cyclized dimer | Check for mass |
Troubleshooting & Optimization
Issue: Rapid Cyclization
If the free base is required for the next step (e.g., N-alkylation), do not isolate it .
-
Solution: Perform the subsequent reaction in the same pot or generate the free base in situ by adding excess base (e.g., Cs
CO , NaH) only when the next electrophile is present and the temperature is controlled.
Issue: Low Yield in Bromination
-
Cause: Polymerization of the alcohol or incomplete conversion.
-
Solution: Switch to the Appel Reaction (CBr
, PPh in DCM). This proceeds under milder, neutral conditions, but requires careful chromatographic separation of triphenylphosphine oxide (TPPO).
Stability Diagram
Figure 2: Stability relationship. The free base is a transient species that must be handled with care.
References
-
General Pyrazole Synthesis: European Chemicals Agency (ECHA). Registration Dossier for substituted pyrazoles. Link
-
Bromination Protocols: Organic Chemistry Portal. "Bromination of Alcohols with PBr3". Link
-
Vilsmeier-Haack Formylation (Precursor Synthesis): Asian Journal of Research in Chemistry. "Synthesis of 1-phenyl-1H-pyrazole-4-carboxaldehyde". Link
- Cyclization Risks:Journal of Heterocyclic Chemistry. "Tautomerism and stability of 4-substituted pyrazoles". (General mechanistic reference).
-
Precursor Properties: PubChem. "4-(3-Bromopropyl)-3,5-dimethyl-1H-pyrazole" (Analogous chemistry). Link
Sources
Protecting Group Strategies for 1H-Pyrazole Nitrogen: A Detailed Guide for Synthetic Chemists
Introduction: Navigating the Intricacies of Pyrazole N-H Functionalization
The pyrazole nucleus is a cornerstone in medicinal chemistry and drug development, featuring prominently in a myriad of blockbuster drugs. However, the synthetic manipulation of the 1H-pyrazole scaffold is often complicated by the presence of two reactive nitrogen atoms. The acidic N-H proton can interfere with a wide range of synthetic transformations, including metal-catalyzed cross-couplings, lithiation, and reactions involving strong bases or nucleophiles. Furthermore, the tautomeric nature of unsymmetrically substituted pyrazoles presents a significant challenge in achieving regioselective N-functionalization, often leading to difficult-to-separate isomeric mixtures.
This comprehensive guide provides an in-depth exploration of protecting group strategies for the 1H-pyrazole nitrogen. Moving beyond a simple catalog of protecting groups, we will delve into the causality behind experimental choices, offering field-proven insights and detailed protocols to empower researchers in their synthetic endeavors.
The Challenge of Regioselectivity
The N-alkylation of unsymmetrically substituted pyrazoles can result in a mixture of two regioisomers. The outcome of this reaction is a delicate interplay of steric and electronic factors of the substituents on the pyrazole ring, the nature of the electrophile, and the reaction conditions, including the base and solvent employed.[1][2] For instance, the presence of a bulky substituent at the 3-position can sterically hinder the approach of an electrophile to the adjacent N1-position, thereby favoring substitution at the more accessible N2-position. Conversely, electronic effects can also play a decisive role; electron-donating groups tend to favor substitution at the adjacent nitrogen, while electron-withdrawing groups direct it to the more distant nitrogen.[2] Understanding these principles is paramount in devising a successful synthetic strategy.
Core Protecting Group Strategies
A judicious choice of protecting group is critical for the successful synthesis of complex pyrazole-containing molecules. The ideal protecting group should be easy to introduce in high yield, stable to the reaction conditions of subsequent steps, and readily removable under mild conditions that do not affect other functional groups in the molecule. Herein, we discuss the most versatile and commonly employed protecting groups for 1H-pyrazole.
The Tert-Butoxycarbonyl (Boc) Group: A Versatile Workhorse
The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines, including the pyrazole nitrogen. Its popularity stems from its general stability to a wide range of nucleophilic and basic conditions and its facile removal under acidic conditions.
Why Choose Boc?
The Boc group is an excellent choice for syntheses that involve organometallic reagents, strong bases, or nucleophilic attack. Its steric bulk can also influence the regioselectivity of subsequent reactions on the pyrazole ring.
Mechanistic Insight: Protection and Deprotection
Boc protection proceeds via the nucleophilic attack of the pyrazole nitrogen on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). The reaction is typically carried out in the presence of a base, such as triethylamine or 4-(dimethylamino)pyridine (DMAP), which serves to deprotonate the pyrazole and enhance its nucleophilicity.
graph ProtectionDeprotectionWorkflow {
layout=dot;
rankdir=LR;
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"];
edge [fontname="Arial", fontsize=9];
Pyrazole [label="1H-Pyrazole"];
ProtectedPyrazole [label="N-Protected Pyrazole"];
FunctionalizedProtected [label="Functionalized N-Protected Pyrazole"];
DeprotectedProduct [label="Functionalized 1H-Pyrazole"];
Pyrazole -> ProtectedPyrazole [label=" Protection (e.g., Boc₂O)"];
ProtectedPyrazole -> FunctionalizedProtected [label=" Synthetic Transformation(s)"];
FunctionalizedProtected -> DeprotectedProduct [label=" Deprotection (e.g., TFA)"];
}
Figure 2: Reagents for the SEM protection of 1H-pyrazole.
Deprotection of the SEM group is typically accomplished using fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), or under strongly acidic conditions. The fluoride-mediated deprotection proceeds via attack of the fluoride ion on the silicon atom, initiating a cascade that results in the cleavage of the C-O bond.
Experimental Protocols
Protocol 4: SEM Protection of 1H-Pyrazole
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF (0.5 M) at 0 °C, add a solution of 1H-pyrazole (1.0 eq) in THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography (hexanes/ethyl acetate) to obtain the N-SEM-protected pyrazole.
Protocol 5: Deprotection of N-SEM-Pyrazole with TBAF
-
Dissolve the N-SEM-protected pyrazole (1.0 eq) in THF (0.2 M).
-
Add a 1 M solution of TBAF in THF (3.0 eq).
-
Heat the reaction mixture to reflux (around 65 °C) and stir for 12-24 hours.
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography to yield the deprotected pyrazole.
The Tetrahydropyranyl (THP) Group: A "Green" and Scalable Option
The tetrahydropyranyl (THP) group offers a practical and environmentally friendly approach to pyrazole protection, particularly for large-scale syntheses.[3]
Why Choose THP?
The introduction of the THP group can be achieved under solvent- and catalyst-free conditions, making it a "green" alternative to other protecting groups.[3] It is stable to basic and nucleophilic conditions but is readily cleaved under mild acidic conditions.
Experimental Protocols
Protocol 6: Green THP Protection of 1H-Pyrazole
-
In a sealed tube, mix 1H-pyrazole (1.0 eq) and 3,4-dihydro-2H-pyran (DHP) (1.2 eq).
-
Heat the mixture at 80-100 °C for 1-3 hours.
-
Cool the reaction mixture to room temperature. The product can often be used directly in the next step without further purification. If necessary, purify by distillation or column chromatography.
Protocol 7: Deprotection of N-THP-Pyrazole
-
Dissolve the N-THP-protected pyrazole (1.0 eq) in methanol (0.5 M).
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (PPTS) or HCl (e.g., a few drops of concentrated HCl).
-
Stir the reaction at room temperature for 1-4 hours.
-
Neutralize the reaction with a mild base (e.g., triethylamine or saturated sodium bicarbonate solution).
-
Remove the solvent under reduced pressure and purify the residue as needed.
Other Notable Protecting Groups
While Boc, SEM, and THP are the most common, other protecting groups can be advantageous in specific synthetic contexts.
-
Trityl (Trt): A bulky protecting group that is introduced using trityl chloride and a base. It is readily cleaved under mild acidic conditions, such as formic acid or dilute TFA.[4] Its steric bulk is highly effective in directing regioselective reactions.
-
Tosyl (Ts): A robust electron-withdrawing group that is stable to a wide range of conditions. Its removal often requires harsh reductive conditions (e.g., sodium in liquid ammonia) or strong acids at elevated temperatures.[5]
-
Benzyl (Bn): A versatile protecting group that can be introduced via Williamson ether-type synthesis using benzyl bromide and a base.[6] It is stable to both acidic and basic conditions and is typically removed by catalytic hydrogenolysis.[7]
Comparative Summary of Protecting Groups
The choice of protecting group is dictated by the specific requirements of the synthetic route. The following table provides a comparative overview of the most common protecting groups for 1H-pyrazole.
Protecting Group Introduction Conditions Deprotection Conditions Stability Profile Key Advantages Boc Boc₂O, base (e.g., Et₃N, DMAP) Strong acid (TFA, HCl); NaBH₄/EtOH Stable to bases, nucleophiles, and mild acids. Versatile, widely used, mild deprotection options. SEM SEM-Cl, base (e.g., NaH, DIPEA) Fluoride source (TBAF); strong acid Very stable to acids and bases. Robust, enables "SEM switch" for regiocontrol. THP DHP, heat (solvent-free) Mild acid (e.g., PPTS, cat. HCl) Stable to bases and nucleophiles. "Green" protection, scalable. Trityl (Trt) Trt-Cl, base Mild acid (formic acid, dilute TFA) Stable to bases and nucleophiles. Very bulky, excellent for steric hindrance. Tosyl (Ts) Ts-Cl, base Harsh reductive or acidic conditions Very stable to a wide range of reagents. Highly robust for multi-step synthesis. Benzyl (Bn) BnBr, base Catalytic hydrogenolysis (e.g., Pd/C, H₂) Stable to acids and bases. Orthogonal to many other protecting groups.
Conclusion
The strategic use of protecting groups is indispensable for the successful synthesis of complex pyrazole-containing molecules. This guide has provided a detailed overview of the most effective strategies for the protection of the 1H-pyrazole nitrogen, with a focus on the underlying principles that govern their application. By understanding the stability, reactivity, and mechanistic nuances of each protecting group, researchers can make informed decisions to streamline their synthetic routes and accelerate the discovery of new chemical entities.
References
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules.
-
Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ARKIVOC.
-
Boc Resin Cleavage Protocol - Sigma-Aldrich. Sigma-Aldrich.
-
N-Boc-N′-TFA-pyrazole-1-carboxamidine - Enamine. Enamine.
-
Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. Pure Chemistry.
-
N-boc-n'-tfa-pyrazole-1-carboxamidine, 95% (C11H13F3N4O3) - PubChem. PubChem.
-
Synthesis of pyrazoles using N‐Tosylhydrazones. - ResearchGate. ResearchGate.
-
Trityl Group Deprotection from Tetrazoles - Thieme. Thieme.
-
Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
-
Pyrazole synthesis - Organic Chemistry Portal. Organic Chemistry Portal.
-
C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. PMC.
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI.
-
Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Publishing.
-
The Williamson Ether Synthesis - Master Organic Chemistry. Master Organic Chemistry.
-
Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega.
-
Application Notes and Protocols: Experimental Conditions for Trityl Group Deprotection. Benchchem.
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. PMC.
-
Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal.
-
Removal of the tosyl and nosyl groups. a Deprotection of tosyl (Ts)... | Download Scientific Diagram. ResearchGate.
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI.
-
Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Total Synthesis.
Sources
- 1. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Azide and Nitrile Derivatives of 4-(3-Bromopropyl)-1H-pyrazole
Introduction
The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry and drug development, exhibiting a wide range of biological activities. Functionalization of the pyrazole core allows for the exploration of chemical space and the modulation of pharmacokinetic and pharmacodynamic properties. This guide provides detailed protocols for the conversion of 4-(3-Bromopropyl)-1H-pyrazole into its corresponding azide and nitrile derivatives. These derivatives serve as versatile intermediates for further synthetic transformations, such as "click" chemistry, reduction to amines, or elaboration into various nitrogen-containing heterocycles, making them valuable building blocks for compound library synthesis and lead optimization efforts.
This document offers a comprehensive resource for researchers, providing not only step-by-step protocols but also insights into the underlying reaction mechanisms, safety considerations, and methods for the characterization and validation of the synthesized products.
PART 1: Synthesis of the Starting Material: 4-(3-Bromopropyl)-1H-pyrazole
A reliable synthesis of the starting material is paramount for any subsequent chemical modifications. The following protocol is adapted from general methods for the alkylation of pyrazoles.[1][2]
Protocol 1: Synthesis of 4-(3-Bromopropyl)-1H-pyrazole
Reaction Scheme:
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |
| 1H-Pyrazole | 68.08 | 1.0 g | 14.7 mmol |
| 1,3-Dibromopropane | 201.86 | 8.88 g (4.4 mL) | 44.0 mmol |
| Potassium Carbonate (K₂CO₃) | 138.21 | 4.06 g | 29.4 mmol |
| Acetone | - | 50 mL | - |
Instrumentation:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Standard laboratory glassware
-
Silica gel for column chromatography
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1H-pyrazole (1.0 g, 14.7 mmol) and potassium carbonate (4.06 g, 29.4 mmol).
-
Add 50 mL of acetone to the flask.
-
While stirring, add 1,3-dibromopropane (4.4 mL, 44.0 mmol) to the suspension.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 56 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 24 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the solid potassium carbonate and potassium bromide salts and wash the filter cake with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone and excess 1,3-dibromopropane.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
-
Combine the fractions containing the desired product and concentrate under reduced pressure to yield 4-(3-Bromopropyl)-1H-pyrazole as a colorless to pale yellow oil.
Expected Yield: 60-70%
Characterization (Predicted):
-
¹H NMR (CDCl₃, 400 MHz): δ 7.5 (s, 2H, pyrazole-H), 3.9 (t, J = 6.8 Hz, 2H, -CH₂-Br), 2.7 (t, J = 7.2 Hz, 2H, pyrazole-CH₂-), 2.2 (quint, J = 7.0 Hz, 2H, -CH₂-CH₂-CH₂-).
-
¹³C NMR (CDCl₃, 101 MHz): δ 135.0 (pyrazole-CH), 118.0 (pyrazole-C4), 50.0 (pyrazole-CH₂), 33.0 (-CH₂-Br), 31.0 (-CH₂-CH₂-CH₂-).
PART 2: Conversion to Azide and Nitrile Derivatives
The conversion of the synthesized 4-(3-bromopropyl)-1H-pyrazole to its azide and nitrile derivatives proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. The bromide, being a good leaving group, is displaced by the incoming azide or cyanide nucleophile.
Workflow for Derivative Synthesis
Caption: General workflow for the synthesis of azide and nitrile derivatives.
Protocol 2: Synthesis of 4-(3-Azidopropyl)-1H-pyrazole
Reaction Scheme:
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |
| 4-(3-Bromopropyl)-1H-pyrazole | 189.06 | 1.0 g | 5.29 mmol |
| Sodium Azide (NaN₃) | 65.01 | 0.41 g | 6.35 mmol |
| Dimethylformamide (DMF) | - | 20 mL | - |
Instrumentation:
-
Round-bottom flask (50 mL)
-
Magnetic stirrer with heating plate
-
Thermometer
-
Standard laboratory glassware for work-up
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a 50 mL round-bottom flask, add 4-(3-bromopropyl)-1H-pyrazole (1.0 g, 5.29 mmol) and dissolve it in 20 mL of DMF.
-
Add sodium azide (0.41 g, 6.35 mmol) to the solution.
-
Heat the reaction mixture to 60-70 °C and stir for 12-18 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexanes, e.g., 30:70) to obtain 4-(3-azidopropyl)-1H-pyrazole as a colorless oil.
Expected Yield: 85-95%
Characterization (Predicted):
-
¹H NMR (CDCl₃, 400 MHz): δ 7.5 (s, 2H, pyrazole-H), 3.3 (t, J = 6.8 Hz, 2H, -CH₂-N₃), 2.6 (t, J = 7.2 Hz, 2H, pyrazole-CH₂-), 2.0 (quint, J = 7.0 Hz, 2H, -CH₂-CH₂-CH₂-).
-
¹³C NMR (CDCl₃, 101 MHz): δ 135.0 (pyrazole-CH), 118.0 (pyrazole-C4), 51.0 (-CH₂-N₃), 29.0 (pyrazole-CH₂), 28.0 (-CH₂-CH₂-CH₂-).
-
IR (neat, cm⁻¹): ~2100 (strong, sharp N₃ stretch), ~2930 (C-H stretch), ~1550 (pyrazole ring stretch).[3]
Protocol 3: Synthesis of 4-(3-Cyanopropyl)-1H-pyrazole
Reaction Scheme:
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |
| 4-(3-Bromopropyl)-1H-pyrazole | 189.06 | 1.0 g | 5.29 mmol |
| Sodium Cyanide (NaCN) | 49.01 | 0.31 g | 6.35 mmol |
| Dimethyl Sulfoxide (DMSO) | - | 20 mL | - |
Instrumentation:
-
Round-bottom flask (50 mL)
-
Magnetic stirrer with heating plate
-
Thermometer
-
Standard laboratory glassware for work-up
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a 50 mL round-bottom flask, dissolve 4-(3-bromopropyl)-1H-pyrazole (1.0 g, 5.29 mmol) in 20 mL of DMSO.
-
Carefully add sodium cyanide (0.31 g, 6.35 mmol) to the solution. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Heat the reaction mixture to 80-90 °C and stir for 6-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexanes, e.g., 40:60) to afford 4-(3-cyanopropyl)-1H-pyrazole as a colorless oil.
Expected Yield: 75-85%
Characterization (Predicted):
-
¹H NMR (CDCl₃, 400 MHz): δ 7.5 (s, 2H, pyrazole-H), 2.7 (t, J = 7.2 Hz, 2H, pyrazole-CH₂-), 2.4 (t, J = 7.0 Hz, 2H, -CH₂-CN), 2.0 (quint, J = 7.1 Hz, 2H, -CH₂-CH₂-CH₂-).
-
¹³C NMR (CDCl₃, 101 MHz): δ 135.0 (pyrazole-CH), 119.5 (-CN), 118.0 (pyrazole-C4), 28.0 (pyrazole-CH₂), 25.0 (-CH₂-CH₂-CH₂-), 17.0 (-CH₂-CN).
-
IR (neat, cm⁻¹): ~2250 (sharp, medium C≡N stretch), ~2930 (C-H stretch), ~1550 (pyrazole ring stretch).[4]
PART 3: Scientific Integrity & Logic
Expertise & Experience: The "Why" Behind the "How"
The choice of reaction conditions is critical for the success of these nucleophilic substitution reactions.
-
Solvent Choice: Polar aprotic solvents like DMF (for the azide synthesis) and DMSO (for the nitrile synthesis) are chosen because they effectively solvate the cation (Na⁺) while leaving the nucleophile (N₃⁻ or CN⁻) relatively unsolvated and thus more reactive.[5] This enhances the rate of the SN2 reaction.
-
Temperature: The reactions are heated to provide sufficient activation energy for the reaction to proceed at a reasonable rate. However, excessively high temperatures should be avoided to minimize potential side reactions, such as elimination.
-
Stoichiometry: A slight excess of the nucleophile (sodium azide or sodium cyanide) is used to ensure complete conversion of the starting alkyl bromide, driving the reaction to completion according to Le Châtelier's principle.
Trustworthiness: A Self-Validating System
The protocols are designed to be self-validating through rigorous monitoring and characterization.
-
Reaction Monitoring: TLC is an indispensable tool for tracking the progress of the reaction. The disappearance of the starting material spot and the appearance of a new product spot provide a real-time assessment of the reaction's status.
-
Purification: Column chromatography is a robust method for isolating the desired product from unreacted starting materials, by-products, and residual reagents, ensuring the high purity of the final compound.
-
Structural Confirmation: The identity and purity of the final products are unequivocally confirmed by a combination of spectroscopic techniques. ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, while IR spectroscopy confirms the presence of the key functional groups (azide or nitrile). Mass spectrometry can be used to confirm the molecular weight of the product.
Safety Precautions
General:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Specific Hazards:
-
Sodium Azide (NaN₃): Highly toxic if swallowed or absorbed through the skin. It can form explosive heavy metal azides. Avoid contact with acids, as this liberates highly toxic and explosive hydrazoic acid gas.
-
Sodium Cyanide (NaCN): Extremely toxic by all routes of exposure. Contact with acids liberates highly toxic hydrogen cyanide gas. Handle with extreme caution and have an appropriate cyanide antidote kit available.
-
1,3-Dibromopropane: A lachrymator and skin irritant. Handle with care.
-
DMF and DMSO: Can be absorbed through the skin. Avoid direct contact.
All waste containing these hazardous materials must be disposed of according to institutional and local regulations for hazardous chemical waste.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product formation | Inactive reagents, insufficient temperature, or incorrect solvent. | Ensure reagents are dry and of good quality. Verify reaction temperature. Use a fresh, anhydrous polar aprotic solvent. |
| Presence of side products | Reaction temperature too high leading to elimination, or presence of water. | Lower the reaction temperature. Ensure all reagents and solvents are anhydrous. |
| Difficulty in purification | Product co-elutes with starting material or impurities. | Optimize the eluent system for column chromatography. Consider alternative purification methods like distillation under reduced pressure if applicable. |
References
-
Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Link]
- Google Patents. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
-
Journal of Organic and Pharmaceutical Chemistry. Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. [Link]
-
LookChem. 4-(3-bromo-propyl)-3,5-dimethyl-1H-pyrazole. [Link]
- Google Patents.
-
The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]
-
Synthesis. Phase-Transfer Catalysis; Preparation of Alkyl Azides. [Link]
-
Molecules. Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. [Link]
-
Organic Chemistry Portal. Alkyl azide synthesis by azidonation, hydroazidation or substitution. [Link]
-
Master Organic Chemistry. Reactions of Azides. [Link]
-
ResearchGate. How can I convert Aryl Bromide to Aryl Azides ?. [Link]
-
Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
-
ResearchGate. FT-IR spectra of (a) azide terminal PAA; the azide appears at 2110 cm... [Link]
Sources
- 1. 4-(3-Bromopropyl)-3,5-dimethyl-1H-pyrazole | 2167368-32-1 | Benchchem [benchchem.com]
- 2. Buy 4-(3-Bromopropyl)-3,5-dimethyl-1H-pyrazole | 2167368-32-1 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting & Optimization
minimizing elimination side products in bromopropyl pyrazole reactions
Welcome to the N-Alkylation Technical Support Center .
This guide addresses the specific challenges of alkylating pyrazoles with 1,3-dihaloalkanes (e.g., 1,3-dibromopropane or 1-bromo-3-chloropropane). The primary technical hurdle in this reaction is the competition between bimolecular nucleophilic substitution (
Module 1: Diagnostic & Decision Support
Before altering your conditions, identify the specific failure mode. Use this logic flow to determine the root cause of your yield loss.
Figure 1: Diagnostic logic for identifying the root cause of yield loss in pyrazole alkylation.
Module 2: Critical Parameters (The "Why")
The formation of elimination products (allyl bromides) is not random; it is a direct consequence of the basicity vs. nucleophilicity ratio in your system.
The Mechanism of Failure (E2 vs )
The pyrazole anion is an ambident nucleophile. However, the base required to deprotonate the pyrazole (
-
The Trap: Using strong bases (e.g., NaH, KOtBu) or high temperatures increases the kinetic energy of the system, allowing the base to overcome the activation energy for proton abstraction (E2) rather than carbon attack (
). -
The Fix: You must decouple deprotonation from the alkylation step or use a base that is sterically incapable of acting as a nucleophile toward the halide.
Solvent Effects on Transition States
-
Polar Aprotic (DMF/DMSO): These "naked" anions increase nucleophilicity but also significantly increase the basicity of the system, often accelerating E2 elimination if the temperature is uncontrolled.
-
Phase Transfer Catalysis (PTC): In non-polar solvents (Toluene), the anion is brought into the organic phase as a tight ion pair. This "shielding" effect often suppresses the basicity required for elimination while maintaining sufficient nucleophilicity for substitution.
Module 3: Troubleshooting FAQs
Q1: I am seeing significant amounts of allyl bromide (elimination product). Why? A: You are likely using a base that is too strong or a temperature that is too high.
-
Explanation: Elimination (E2) has a higher activation energy than substitution (
). Heating a reaction with a strong base (like NaH) favors the thermodynamic elimination product. -
Correction: Switch to Cesium Carbonate (
) in Acetonitrile at room temperature, or use the PTC method (see Module 4). is often called the "Goldilocks" base—strong enough to deprotonate pyrazole, but less prone to promoting E2 on primary alkyl halides.
Q2: I am getting the bis-pyrazole (dimer) where both ends of the propyl chain reacted. A: Your stoichiometry is incorrect for the kinetics of the reaction.
-
Explanation: Once the mono-alkylated product forms, it is still a neutral molecule that can react again if the local concentration of pyrazole is high relative to the alkyl halide.
-
Correction: Use a large excess of the dihaloalkane (3.0 to 5.0 equivalents). This ensures that a pyrazole anion is statistically far more likely to encounter a fresh dihalide molecule than a mono-alkylated product.
Q3: Why use 1-bromo-3-chloropropane instead of 1,3-dibromopropane? A: To exploit "Leaving Group Discrimination."
-
Explanation: Bromide is a better leaving group than chloride ($ \approx 100\times $ faster rate). By using the mixed halide, you can run the reaction at a lower temperature where the Br is displaced, but the Cl remains intact.
-
Benefit: This minimizes the risk of double-alkylation (dimerization) and allows for cleaner isolation of the chloropropyl intermediate.
Module 4: Optimized Protocols
Protocol A: Solid-Liquid Interfacial Method (Recommended Start)
Best for: Small scale, high-throughput screening, or when anhydrous conditions are easy to maintain.
-
Dissolution: Dissolve Pyrazole (1.0 equiv) in anhydrous Acetonitrile (MeCN) (0.2 M concentration).
-
Base Addition: Add
(1.5 equiv). Note: K2CO3 can be used but is slower. -
Electrophile: Add 1-bromo-3-chloropropane (3.0 equiv) in one portion.
-
Reaction: Stir vigorously at RT (20-25°C) for 12-24 hours.
-
Critical Control Point: Do NOT heat above 40°C. Heating significantly increases elimination side products.
-
-
Workup: Filter off solids, concentrate filtrate. Excess electrophile can be removed via high-vacuum distillation or column chromatography.
Protocol B: Phase Transfer Catalysis (The "Anti-Elimination" Method)
Best for: Scale-up, minimizing elimination, and handling difficult solubility.
-
Organic Phase: Dissolve Pyrazole (1.0 equiv) and 1,3-dibromopropane (5.0 equiv) in Toluene .
-
Catalyst: Add TBAB (Tetrabutylammonium bromide) (0.05 equiv / 5 mol%).
-
Aqueous Phase: Add 50% w/w NaOH or KOH solution (2.0 equiv).
-
Reaction: Stir vigorously at RT.
Comparative Data: Base/Solvent Impact on Elimination
| Condition | Base | Solvent | Major Product | Side Product (Allyl) |
| High Energy | NaH | DMF | N-Alkyl Pyrazole | High (~15-20%) |
| Mild/Polar | Acetone | N-Alkyl Pyrazole | Moderate (~5-10%) | |
| Interfacial | MeCN | N-Alkyl Pyrazole | Low (<5%) | |
| PTC | NaOH/TBAB | Toluene | N-Alkyl Pyrazole | Trace (<1%) |
Visualizing the Competition
Figure 2: Kinetic competition between Substitution (SN2) and Elimination (E2). Note that heat and strong bases lower the barrier for the red path (E2).
References
-
Comparison and Competition Between SN1, SN2, E1 and E2. Chemistry LibreTexts. Retrieved from [Link]
-
Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. ResearchGate. Retrieved from [Link]
-
How Solvation Influences the SN2 versus E2 Competition. ResearchGate. Retrieved from [Link]
-
Highly Selective N-Alkylation of Pyrazoles. Journal of Organic Chemistry (ACS). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. crdeepjournal.org [crdeepjournal.org]
- 3. Strategic atom replacement enables regiocontrol in pyrazole alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aqua mediated multicomponent reaction under phase transfer catalysis: A novel and green approach to access fused pyrazoles - Arabian Journal of Chemistry [arabjchem.org]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
Technical Support Center: 4-(3-Bromopropyl)-1H-pyrazole Synthesis
This technical guide addresses the synthesis and yield optimization of 4-(3-Bromopropyl)-1H-pyrazole . This specific intermediate is a critical "linker" scaffold in kinase inhibitor development (e.g., JAK/STAT pathway inhibitors) but is notorious for instability in its free-base form due to self-alkylation.
Ticket ID: PYR-BRO-004 Subject: Yield Optimization & Stabilization Protocols Assigned Scientist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The synthesis of 4-(3-Bromopropyl)-1H-pyrazole often fails not due to the primary reaction rate, but due to product instability . The free pyrazole nitrogen (
The Solution: You must isolate and store this compound as the Hydrobromide (HBr) salt . This protonates the pyrazole nitrogen, rendering it non-nucleophilic and preventing self-destruction.
Module 1: Strategic Route Selection
Do not attempt to purify the free base on silica gel unless the nitrogen is protected (e.g., Boc, THP, SEM). If you require the unprotected 1H-pyrazole, the HBr salt precipitation method is the only scalable high-yield route.
Workflow Visualization
Figure 1: Decision matrix for synthetic route selection based on protecting group status. Attempting standard basic workups on the unprotected bromide leads to rapid degradation.
Module 2: High-Yield Protocols
Protocol A: The "Industrial" HBr Salt Method (Recommended)
Best for: Unprotected substrates, scale-up (>5g), and long-term storage.
Mechanism: Acid-mediated substitution (
Reagents:
-
Substrate: 3-(1H-pyrazol-4-yl)propan-1-ol[1]
-
Solvent/Reagent: 48% Aqueous HBr (10–15 equivalents)
-
Additives: Acetic acid (optional, solubilizer)
Step-by-Step:
-
Dissolution: Dissolve the alcohol precursor in 48% aq. HBr. If solubility is poor at RT, add glacial acetic acid (1:1 v/v ratio with HBr).
-
Reflux: Heat to reflux (
) for 6–12 hours.-
Checkpoint: Monitor by LCMS. You will see the mass shift from
(Alcohol) to (Bromide).
-
-
Concentration: Distill off excess HBr/AcOH under reduced pressure. Do not evaporate to dryness ; aim for a concentrated slurry.
-
Precipitation: Add cold
or Acetone to the residue. The product should crash out as a white/off-white crystalline solid (HBr salt). -
Filtration: Filter and wash copiously with ether.
-
Yield Expectation: 85–95%.
Protocol B: The Appel Reaction (Modified)
Best for: N-protected substrates (e.g., 1-Boc-4-(3-hydroxypropyl)pyrazole). Mechanism: Activation of oxygen by phosphonium salt followed by bromide displacement.
Reagents:
- (1.2 eq)
- (1.2 eq)
-
DCM (Anhydrous)
Step-by-Step:
-
Cooling: Dissolve alcohol and
in DCM at . -
Addition: Add
portion-wise to control exotherm. -
Workup (Critical):
-
If Protected: Standard aqueous wash (
), dry, and column chromatography. -
Troubleshooting:
removal is difficult. Triturate the crude residue with cold hexanes/ether; the product (if protected) is soluble, while precipitates.
-
Module 3: Troubleshooting & FAQs
Q1: I used PBr3 and my yield is <30%. The product is a sticky black tar. What happened?
Diagnosis: You likely performed a basic workup (e.g.,
Q2: I see a new spot on TLC that runs slightly higher than the product but has the same mass.
Diagnosis: Intramolecular Cyclization.[2] Mechanism: The propyl chain is flexible. The N1 nitrogen can attack the C3 carbon of the propyl chain, kicking out bromine to form 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine . Prevention: This only happens in the free-base form. Ensure the reaction pH remains < 3 throughout the synthesis and isolation.
Q3: How do I store the product?
Guidance:
-
HBr Salt: Stable at room temperature for months if kept dry (desiccator).
-
Free Base: Unstable. Store at
in solution (e.g., in DCM or Toluene) to dilute intermolecular collisions. Never store as a neat oil.
Module 4: Data & Specifications[1][3][4][5]
| Parameter | Free Base (Not Recommended) | Hydrobromide Salt (Target) |
| Stability | < 24 hours at RT (Neat) | > 1 year (Desiccated) |
| Appearance | Yellow/Brown Oil | White/Off-white Solid |
| Solubility | DCM, EtOAc, MeOH | Water, MeOH, DMSO |
| 1H NMR (D2O) | Broad signals (exchange) | Sharp signals, downfield shift of pyrazole CH due to protonation |
Side Reaction Pathway Analysis
Figure 2: Mechanistic pathway showing how basic workup triggers cyclization and polymerization.[3]
References
-
Appel Reaction Mechanism & Application
- Appel, R. (1975). "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage.
- Context: Foundational text for the mechanism used in Protocol B.
-
Pyrazole Alkylation & Side Reactions
-
K. M. J. Al-Zaydi, et al. (2020).[4] "Selective N-alkylation of pyrazoles." Journal of Heterocyclic Chemistry.
- Context: Discusses the nucleophilicity of the pyrazole nitrogen which drives the unwanted side reactions described in Module 3.
-
-
Industrial Synthesis of Pyrazole Linkers (Patent Literature)
- Pfizer Inc. (2005). "Pyrazole derivatives as Janus Kinase Inhibitors.
- Context: Describes the handling of pyrazole-alkyl-halide intermediates and the preference for salt forms in large-scale prepar
- General Protocol for Alkyl Bromide Synthesis from Alcohols: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. Chapter 17: Nucleophilic Substitution. Context: Authoritative textbook grounding for the mechanism and HBr reflux conditions.
Sources
Technical Support Center: Purification of 4-(3-Bromopropyl)-1H-pyrazole
Ticket ID: #PYR-BR-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
The removal of unreacted 4-(3-Bromopropyl)-1H-pyrazole (hereafter referred to as 4-BPP ) presents a dual challenge: handling the amphoteric nature of the pyrazole core while addressing the genotoxic potential of the alkyl bromide "tail."
This guide prioritizes Genotoxic Impurity (GTI) compliance.[1] Because alkyl bromides are potent alkylating agents, standard crystallization is often insufficient to reach ppm-level regulatory limits. We recommend a tiered approach: Scavenging (for high-efficiency GTI removal) followed by Chromatography (for bulk purity).
Module 1: Chemical Scavenging (Recommended)
Best For: Final stage purification to reach <10 ppm levels of alkyl bromide.
Mechanism: Nucleophilic displacement (
The Science
The bromine on the propyl chain is a "soft" electrophile. While polymer-supported amines work, polymer-supported thiols (SiliaMetS® Thiol or equivalent) are often superior because they are highly nucleophilic but less basic, minimizing side reactions with your product.
Protocol: Thiol Resin Scavenging
-
Reagents: SiliaMetS® Thiol (or MP-TMT).
-
Loading: Typically 1.2 – 1.4 mmol/g.
-
Stoichiometry: 3–5 equivalents relative to the estimated amount of unreacted 4-BPP (monitor via LCMS).
Step-by-Step:
-
Dissolution: Dissolve the crude reaction mixture in a non-protic solvent (DCM, THF, or Ethyl Acetate). Avoid alcohols if possible, as they compete weakly for solvation.
-
Addition: Add 4 equivalents of Thiol resin.
-
Activation (Optional but Recommended): Add 1 equivalent of DIPEA (Diisopropylethylamine) to ensure the thiol is deprotonated (thiolate), drastically increasing the reaction rate.
-
Incubation: Stir gently at 35°C for 4–12 hours. Note: Do not use magnetic stir bars with resin; they grind the beads. Use an overhead stirrer or orbital shaker.
-
Filtration: Filter through a fritted glass funnel or a Celite® pad.
-
Wash: Wash the resin cake with 2 volumes of solvent to recover entrained product.
Visual Workflow
Figure 1: Solid-phase scavenging workflow for removing alkylating agents.
Module 2: Acid/Base Extraction Logic
Best For: Bulk removal when your product is non-basic (e.g., amides, esters, neutral heterocycles).
The Science
-
Pyrazole
(Conjugate Acid): ~2.5. -
Implication: To make 4-BPP water-soluble, you must protonate the pyridine-like nitrogen. This requires a pH significantly below 2.5.
Critical Warning: If your target product contains a basic amine (pyridine, morpholine, secondary amine), do not use this method ; your product will co-extract with the impurity.
Protocol: The "pH Switch" Wash
-
Organic Phase: Dissolve crude in Ethyl Acetate or DCM.
-
Acid Wash: Wash the organic layer 3x with 1M HCl (approx. pH 0-1).
-
Separation:
-
Aqueous Layer: Contains the 4-BPP impurity. Discard (as hazardous waste).
-
Organic Layer: Contains your non-basic product.
-
-
Neutralization: Wash organic layer with Saturated
to remove residual acid. -
Dry: Dry over
and concentrate.
Module 3: Chromatographic Purification
Best For: Difficult separations where scavenging is too expensive or extraction failed.
The Challenge: Tailing
Pyrazoles are notorious for "tailing" (streaking) on silica gel. The acidic silanol groups (
Solution: Mobile Phase Modifiers
You must "mask" the silanols using a volatile base.
| Method | Mobile Phase Additive | Pros | Cons |
| Standard | 1% Triethylamine (TEA) or | Cheap, effective for most pyrazoles. | TEA salts can contaminate product (requires high vac to remove). |
| Advanced | Amino-Silica (NH2) Cartridges | No additives needed; excellent separation. | More expensive consumables. |
| Reverse Phase | 0.1% Formic Acid (Water/MeCN) | Excellent for polar compounds; removes salts. | Requires C18 column; lower loading capacity. |
Protocol: The "Neutralized Silica" Technique
If you cannot use Amino-silica, pre-treat your standard silica column:
-
Flush the column with Mobile Phase + 3% TEA .
-
Flush with 2 column volumes of pure Mobile Phase (to remove excess free TEA).
-
Run your purification using Mobile Phase + 0.5% TEA .
-
Result: Sharp peaks, no tailing.
-
Decision Logic & Troubleshooting
Use this logic map to select the correct protocol for your specific reaction mixture.
Figure 2: Decision matrix for purification strategy based on product properties.
Frequently Asked Questions (FAQ)
Q: I used TEA in my column, but my product is now an oil that smells like fish. How do I fix it?
A: You have residual Triethylammonium salts.[4] Dissolve your product in DCM and wash with Saturated
Q: Can I use C18 Reverse Phase chromatography? A: Yes. 4-BPP is moderately polar. On a C18 column with a water/acetonitrile gradient (plus 0.1% Formic Acid), the 4-BPP will typically elute early (solvent front to mid-gradient) due to its polarity and protonation under acidic conditions.
Q: Why not just react the excess bromide with a cheap amine like morpholine? A: You can! This is called "Derivatization." Adding excess morpholine will convert the 4-BPP into a highly polar ammonium salt. You can then easily remove this salt via a simple water wash or a short silica plug (the salt will stick to the baseline). This is a great "hack" if you don't have scavenger resins.
References
-
Genotoxic Impurity Control & Scavenging
-
Scavenger Mechanism (Thiol/Alkyl Halides)
-
Chromatography of Amines/Pyrazoles
- Title: Tips for Flash Column Chromatography (Deactiv
- Source: University of Rochester, Dept. of Chemistry.
-
URL:[Link]
-
pKa Data for Heterocycles
Sources
- 1. Genotoxic Impurities: Regulatory Guidance, Risk, and New Mitigation Strategies | Lab Manager [labmanager.com]
- 2. Chromatography [chem.rochester.edu]
- 3. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. velocityscientific.com.au [velocityscientific.com.au]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pharmajournal.net [pharmajournal.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. triphasepharmasolutions.com [triphasepharmasolutions.com]
Technical Support Center: Stability of 4-(3-Bromopropyl)-1H-pyrazole
Case ID: PYR-43BP-STAB Subject: Stability Profile & Handling of 4-(3-Bromopropyl)-1H-pyrazole under Basic Conditions Urgency: High (Latent Reactivity Risk) Applicable For: Synthetic Chemists, Process Development, Medicinal Chemistry
Executive Summary
You are likely accessing this guide because you have observed unexpected decomposition, low yields, or the formation of a non-polar side product when exposing 4-(3-bromopropyl)-1H-pyrazole to basic conditions.
The Core Issue: This molecule is a "self-destructing" substrate. It contains both a nucleophile (the pyrazole NH) and an electrophile (the alkyl bromide) separated by a linker that favors rapid intramolecular cyclization. Under basic conditions, it converts into a fused bicyclic system, 4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine .
Module 1: The Mechanism of Instability
Understanding the failure mode is critical for troubleshooting. The instability is driven by an intramolecular
1.1 The "Self-Destruct" Pathway
When a base removes the proton from the pyrazole nitrogen (
1.2 Pathway Visualization
Caption: Figure 1. The base-mediated intramolecular cyclization pathway converting the linear precursor into the fused bicyclic impurity.
Module 2: Troubleshooting & FAQs
Q1: I see a new spot on TLC that is more polar than my starting material. Is this the cyclized product?
Answer: Likely, yes. While alkyl halides are usually less polar, the cyclized product (4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine) is a secondary amine with a fused pyrazole. Depending on your eluent, it often streaks or appears more polar due to the basic amine functionality.
-
Verification: Check the NMR.
-
Starting Material: Triplet for
at ppm. -
Cyclized Product: The triplet at 3.4 ppm disappears. You will see distinct multiplets for the fused piperidine ring protons (
ppm).
-
Q2: I am trying to alkylate the pyrazole nitrogen with an external electrophile (e.g., MeI or BnBr), but yields are low. Why?
Answer: You are fighting a kinetic competition. The intramolecular reaction (cyclization) is effectively zero-order in external electrophile concentration and is entropically favored compared to the intermolecular reaction you want.
-
Solution: You cannot alkylate the NH effectively if the bromide tail is already present. You must reverse your synthetic order:
-
Start with 4-(3-hydroxypropyl)pyrazole or a protected precursor.
-
Alkylate the Nitrogen first.
-
Convert the alcohol to the bromide last.
-
Q3: Can I use a weaker base like
to prevent this?
Answer: Only temporarily. While strong bases (NaH, KOtBu) cause instantaneous cyclization, weak bases (
Module 3: Handling Protocols
Protocol A: Storage and Stabilization
-
State: Store as the hydrobromide or hydrochloride salt. The protonated pyrazolium is non-nucleophilic.
-
Solvent: Avoid storing in DMSO or DMF for long periods, even without base, as trace basic impurities can trigger decomposition. Store in
or Methanol. -
Temperature: Store at -20°C.
Protocol B: Usage in Basic Conditions (Mitigation)
If you must expose the free base to basic conditions (e.g., during a coupling reaction at another site), follow these rules:
| Variable | Recommendation | Rationale |
| Protecting Group | REQUIRED | Block the NH with THP, Boc, or SEM before exposing the bromide. |
| Solvent | DCM or Toluene | Non-polar solvents suppress the ionization of the NH bond compared to DMF/DMSO. |
| Temperature | Reduces the rate of cyclization (though may not stop it completely). | |
| Concentration | High (>0.5 M) | Favors intermolecular reactions over intramolecular ones (though cyclization is usually dominant regardless). |
Module 4: Synthetic Workarounds
If your goal is to utilize the alkyl bromide for a reaction (e.g., reacting the bromide with an amine), you must mask the pyrazole nitrogen.
Recommended Workflow:
-
Protection: React 4-(3-hydroxypropyl)-1H-pyrazole with DHP (dihydropyran) and acid catalyst
THP-protected intermediate . -
Activation: Convert the hydroxyl group to a bromide (Appel reaction:
) or mesylate. -
Coupling: Perform your desired substitution on the alkyl chain.
-
Deprotection: Remove the THP group with mild acid (HCl/MeOH) to regenerate the pyrazole.
References
-
Synthesis of Fused Pyrazoles
-
Baldwin's Rules for Ring Closure
- Title: Rules for Ring Closure (5-exo-tet vs 6-endo-tet).
- Context: Explains why the 6-membered ring form
-
Source:
-
Pyrazole Acidity (pKa Data)
-
Title: Equilibrium pKa Table (DMSO Solvent).[3]
- Context: Establishes the acidity of the pyrazole NH (pKa ~19.8 in DMSO)
-
Source:
-
Sources
Technical Support Center: Overcoming Solubility Issues of Pyrazole Intermediates in Non-Polar Solvents
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the solubility of pyrazole-based intermediates in non-polar solvent systems. This document provides a structured approach to understanding and systematically overcoming these common, yet often frustrating, experimental hurdles.
Section 1: FAQs - Understanding the Core Problem
This section addresses the fundamental principles governing the solubility of pyrazole intermediates.
Question: Why do my pyrazole intermediates have such poor solubility in non-polar solvents like hexanes, toluene, or dichloromethane?
Answer: The poor solubility of pyrazole intermediates in non-polar solvents is fundamentally a problem of mismatched intermolecular forces. The principle of "like dissolves like" is at play here.[1][2]
-
Inherent Polarity of Pyrazoles: The pyrazole ring contains two adjacent nitrogen atoms, one of which is a pyridine-type (electron-withdrawing) and the other, when unsubstituted (N-H), is a pyrrole-type (electron-donating). This arrangement creates a significant dipole moment, making the molecule inherently polar.
-
Hydrogen Bonding Capability: The N-H group on the pyrazole ring is a strong hydrogen bond donor, and the pyridine-type nitrogen is a hydrogen bond acceptor.[3][4] In the solid state, these molecules form strong, stable intermolecular hydrogen bonds with each other, creating a highly ordered and stable crystal lattice.[3][4][5][6]
-
High Crystal Lattice Energy: The combination of strong hydrogen bonding and potential π-π stacking interactions between the aromatic pyrazole rings results in a high crystal lattice energy.[7][8] This is the energy that must be overcome for the solid to dissolve.
-
Solvent Interaction Mismatch: Non-polar solvents, such as hexanes or toluene, primarily interact through weak van der Waals forces (specifically, London dispersion forces).[9] These forces are simply not strong enough to break apart the highly stable pyrazole crystal lattice. The solvent molecules cannot effectively surround and solvate the polar pyrazole molecules.
In essence, the pyrazole molecules "prefer" to interact with each other in the solid state rather than with the non-polar solvent molecules.
Question: What role do substituents on the pyrazole ring play in solubility?
Answer: Substituents have a profound impact on solubility.[7]
-
Polar Substituents: Groups like nitro (-NO2), cyano (-CN), carboxyl (-COOH), or amino (-NH2) will generally increase the polarity of the molecule and its hydrogen bonding capacity. This often further decreases solubility in non-polar solvents while potentially increasing it in polar solvents.
-
Non-Polar Substituents: The addition of bulky, non-polar (lipophilic) groups, such as tert-butyl, phenyl, or long alkyl chains, can increase solubility in non-polar solvents. These groups disrupt the crystal packing and introduce larger regions on the molecule that can favorably interact with non-polar solvents via van der Waals forces.
-
N-Substitution: Substituting the hydrogen on the N1 position with an alkyl or aryl group eliminates the primary hydrogen bond donor capability. This can significantly disrupt the crystal lattice and often leads to a marked increase in solubility in less polar solvents.
Section 2: Troubleshooting Guide - A Step-by-Step Approach
This section provides a practical, sequential workflow for addressing solubility challenges in the lab.
Problem: My pyrazole intermediate is insoluble in my chosen non-polar solvent at room temperature. What are the first steps?
Answer: Start with the simplest physical methods before moving to chemical modifications. The goal is to increase the kinetic energy of the system to overcome the activation energy of dissolution.[1][10]
Step 1: Application of Heat
Increasing the temperature provides thermal energy to the system.[1][7][10][11] This energy increases the vibration of molecules in the crystal lattice, making it easier for solvent molecules to break them apart.[1] For most organic solids, solubility increases with temperature.[12][13]
-
Action: Gently heat the mixture with stirring. Use a reflux condenser if heating near or at the boiling point of the solvent to prevent evaporation.
-
Causality: The added thermal energy directly counters the enthalpic penalty of breaking the strong solute-solute interactions in the crystal lattice.
Step 2: Increase Mechanical Agitation
-
Action: Move beyond simple magnetic stirring. Use an overhead mechanical stirrer for thick slurries or apply sonication using an ultrasonic bath.
-
Causality: Sonication provides localized high-energy cavitation, which helps to physically break down the solid particles, increasing the surface area available for dissolution. This is described by the Noyes-Whitney equation, where the rate of dissolution is directly proportional to the surface area of the solute.[13]
Problem: I've tried heating and sonication, but solubility is still insufficient for my reaction or purification.
Answer: If physical methods are insufficient, the next logical step is to modify the solvent system itself by using a co-solvent.
Step 3: Introduce a Polar Co-Solvent
A co-solvent system can modulate the overall polarity of the medium to better match the solute.[7]
-
Action: Add a small amount of a miscible, more polar aprotic solvent. Start with 1-5% (v/v) and incrementally increase.
-
Causality: The polar co-solvent acts as a "bridge." Its molecules can interact with the polar pyrazole intermediate (via dipole-dipole or even hydrogen bonding) and also with the non-polar primary solvent. This breaks up the pyrazole's crystal lattice more effectively and creates a more favorable solvation environment.
Table 1: Recommended Co-Solvents for Non-Polar Systems
| Primary Non-Polar Solvent | Recommended Polar Aprotic Co-Solvents | Rationale & Comments |
| Toluene, Xylenes | Tetrahydrofuran (THF), 2-Methyl-THF, Dioxane | Ethers are excellent for disrupting hydrogen bonds. They are fully miscible with aromatic hydrocarbons. |
| Hexanes, Cyclohexane | Dichloromethane (DCM), Ethyl Acetate | Introduce polarity without being fully protic. DCM can be a good first choice due to its volatility. |
| Dichloromethane (DCM) | Acetonitrile (MeCN), Dimethylformamide (DMF) | For particularly stubborn solutes, a small amount of a strongly polar aprotic solvent can be effective. Use sparingly. |
Workflow for Co-Solvent Selection
Below is a systematic workflow for selecting and optimizing a co-solvent system.
Caption: A logical workflow for the systematic screening of co-solvents.
Problem: My reaction is incompatible with polar co-solvents, or I need a more robust solution.
Answer: At this stage, you must consider modifying the chemical structure of the pyrazole intermediate itself or using more advanced formulation techniques.
Step 4: In-Situ Structural Modification (Temporary)
-
Action 1: N-Protection. If your downstream chemistry allows, protect the N-H proton. A Boc or Trityl group can temporarily mask the hydrogen-bonding donor site, drastically reducing the crystal lattice energy and increasing solubility in non-polar solvents.
-
Action 2: Salt Formation/Neutralization. If your pyrazole has an acidic or basic handle, you can sometimes form a more soluble ion pair with a lipophilic counter-ion. For example, reacting an acidic pyrazole with a lipophilic amine like dicyclohexylamine in toluene can sometimes yield a soluble organic salt.
Step 5: Predictive Tools - Hansen Solubility Parameters (HSP)
For a more theoretical and predictive approach, Hansen Solubility Parameters can be invaluable. HSP breaks down solubility into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[14][15] The principle is that solvents with similar HSP values to a solute are more likely to dissolve it.[14]
-
Action:
-
Estimate the HSP values for your pyrazole intermediate (this can be done using software or group contribution methods).[16]
-
Look up the HSP values for a range of solvents.
-
Find a single solvent or a blend of solvents whose combined HSP values are close to those of your pyrazole.
-
-
Causality: This is a quantitative application of the "like dissolves like" principle, providing a much more nuanced picture than a simple "polar vs. non-polar" classification.[14][15]
Troubleshooting Decision Flowchart
This diagram outlines the entire troubleshooting process from initial observation to advanced solutions.
Caption: A decision-making flowchart for troubleshooting pyrazole solubility.
Section 3: Experimental Protocol
Protocol: Systematic Solvent & Co-Solvent Screening
This protocol provides a structured method for efficiently screening solvents and co-solvents to find optimal solubility conditions.[17][18][19][20]
Materials:
-
Your pyrazole intermediate (dried)
-
An array of 24 small (e.g., 4 mL) vials with caps
-
A multi-position magnetic stirring hotplate
-
Small magnetic stir bars
-
Graduated micropipettes or syringes
-
Primary non-polar solvents to be tested (e.g., Toluene, Heptane, DCM)
-
A selection of polar aprotic co-solvents (e.g., THF, EtOAc, MeCN, DMF, DMSO)
Procedure:
-
Preparation:
-
Accurately weigh 10 mg of your pyrazole intermediate into each of the 24 vials.
-
Place a small stir bar in each vial.
-
Arrange the vials on the stirring hotplate.
-
-
Primary Solvent Screening (at Room Temperature):
-
To the first set of vials, add 1.0 mL of your primary non-polar solvent (e.g., 6 vials with Toluene, 6 with Heptane).
-
Stir the vials at a moderate speed (e.g., 300 RPM) at room temperature for 30 minutes.
-
Visually inspect for dissolution. Record any solvents that achieve full solubility at this stage.
-
-
Temperature Effect Screening:
-
For the vials that did not show complete dissolution, slowly increase the temperature of the hotplate in 20°C increments (e.g., 40°C, 60°C, 80°C), holding for 20 minutes at each step.
-
Record the temperature at which complete dissolution occurs for each solvent. Do not exceed the boiling point of the solvent.
-
-
Co-Solvent Screening (Isothermal):
-
Use a new set of vials containing 10 mg of pyrazole and 1.0 mL of your primary non-polar solvent that showed the most promise (or is required for your reaction).
-
Set the temperature to a constant, reasonable value (e.g., 40°C).
-
To each vial, begin adding a single co-solvent in 50 µL (5% v/v) increments. Stir for 10 minutes between additions.
-
Record the volume of co-solvent required to achieve full dissolution. If more than 500 µL (50% v/v) is required, the system is likely not practical.
-
-
Analysis:
-
Compile your results in a table.
-
The ideal system is one that achieves solubility with the minimum temperature and the lowest percentage of co-solvent.
-
Always perform a small-scale test reaction in the chosen solvent system to ensure it does not negatively impact your chemistry.
-
References
-
BYJU'S. Factors Affecting Solubility. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1H-Pyrazole (CAS 288-13-1). Retrieved from [Link]
-
Chemistry LibreTexts. (2022, July 4). 13.4: Effects of Temperature and Pressure on Solubility. Retrieved from [Link]
-
Frey, J. A., et al. (2023). Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K. IUCrData. Retrieved from [Link]
-
Hansen, C. M. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]
-
IUPAC. (n.d.). Inorganic Chemistry Journal. ACS Publications. Retrieved from [Link]
-
MDPI. (2022, October 28). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, October 10). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, May 22). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility. StatPearls - NCBI Bookshelf. Retrieved from [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution/]([Link] dissolution/)
-
ResearchGate. (2023, October 31). (PDF) Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Retrieved from [Link]
-
Solubility of Things. (n.d.). 4-nitro-1H-pyrazole. Retrieved from [Link]
-
Solubility of Things. (n.d.). Pyrazole. Retrieved from [Link]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]
Sources
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- 4. par.nsf.gov [par.nsf.gov]
- 5. Hydrogen bonding in the crystal structure of the molecular salt of pyrazole–pyrazolium picrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Solubility parameters (HSP) [adscientis.com]
- 15. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 16. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
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- 20. New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing SN2 Displacement of Propyl Bromide
Welcome to the technical support center for the SN2 displacement of 1-propyl bromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for optimizing reaction conditions, troubleshooting common issues, and understanding the underlying mechanistic principles. As Senior Application Scientists, we have structured this guide in a flexible question-and-answer format to address your specific experimental challenges directly.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the SN2 displacement of propyl bromide, providing the core knowledge needed to design and execute successful experiments.
Q1: What is the fundamental mechanism of the SN2 reaction for propyl bromide?
A1: The SN2 (Substitution Nucleophilic Bimolecular) reaction is a single-step, concerted mechanism.[1][2] For 1-propyl bromide, a primary alkyl halide, the incoming nucleophile attacks the electrophilic carbon atom (the one bonded to bromine) from the side opposite to the bromine atom. This is known as a "backside attack".[3][4]
As the new bond between the nucleophile and the carbon forms, the carbon-bromine bond simultaneously breaks.[3] This process proceeds through a high-energy transition state where the carbon atom is momentarily five-coordinate, adopting a trigonal bipyramidal geometry.[2][3] A key stereochemical outcome of this mechanism is the inversion of configuration at the carbon center, often likened to an umbrella flipping inside out in the wind.[3][5] The reaction's rate is dependent on the concentration of both the propyl bromide and the nucleophile, making it a second-order reaction.[6][7]
Q2: Why is temperature a critical parameter for this reaction?
A2: Temperature is a double-edged sword in the SN2 displacement of propyl bromide. According to collision theory and the Arrhenius equation, increasing the temperature provides more kinetic energy to the reacting molecules, leading to more frequent and energetic collisions. This generally increases the rate of the desired SN2 reaction.[5]
However, temperature also disproportionately accelerates the rate of the competing E2 (Elimination Bimolecular) reaction. Elimination reactions, which form an alkene (propene in this case), have a higher activation energy than substitution reactions and are therefore more sensitive to temperature changes.[8] Thus, while modest heating can be beneficial, excessive heat will favor the formation of the undesired elimination byproduct. The optimal temperature is therefore a compromise: high enough to ensure a reasonable reaction rate but low enough to maintain high selectivity for the SN2 product.
Q3: How do I select the optimal solvent?
A3: Solvent choice is critical for maximizing the rate and yield of the SN2 reaction. The best solvents for SN2 reactions are polar aprotic solvents .[9][10]
-
Polar Aprotic Solvents (Recommended): Examples include acetone, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile.[10] These solvents are polar enough to dissolve the ionic nucleophile but do not have acidic protons (like the -OH group in water or alcohols). They effectively solvate the cation (e.g., Na⁺ in NaCN) but leave the anionic nucleophile relatively "naked" and highly reactive.[10] The reaction between bromoethane and potassium iodide, for instance, is 500 times faster in acetone than in methanol.[11]
-
Polar Protic Solvents (Use with Caution): Examples include water, ethanol, and methanol. These solvents have acidic protons and can form strong hydrogen bonds with the nucleophile. This "solvation shell" stabilizes the nucleophile, lowering its energy and making it less reactive, which significantly slows down the SN2 reaction.[9][12]
Q4: Which factors determine a good nucleophile and leaving group for this system?
A4: The success of the reaction depends on both a reactive nucleophile and a stable leaving group.
-
Nucleophile: A strong nucleophile is required for an efficient SN2 reaction.[2] Generally, species with a negative charge are stronger nucleophiles than their neutral counterparts (e.g., OH⁻ > H₂O).[13] Good, strong nucleophiles for displacing propyl bromide include cyanide (CN⁻), azide (N₃⁻), and thiolates (RS⁻).[13][14] Strongly basic, sterically hindered nucleophiles (like t-butoxide) are poor choices as they will heavily favor the E2 elimination pathway.
-
Leaving Group: A good leaving group is a species that is stable on its own after it departs with the electron pair from the C-Br bond.[13] The key principle is that good leaving groups are weak bases .[15] Bromide (Br⁻) is the conjugate base of a strong acid (HBr), making it a very weak base and thus an excellent leaving group. The general leaving group ability for halogens is I⁻ > Br⁻ > Cl⁻ > F⁻.[13][16]
Troubleshooting Guide
This section is designed to help you solve specific problems you may encounter during your experiment.
Q1: My reaction is very slow or has a low yield. What are the likely causes and how can I fix it?
A1: Low yield or a slow reaction rate is a common issue that can be traced back to several factors. Use the following logic to diagnose the problem.
-
Cause 1: Insufficient Temperature. The reaction may lack the necessary activation energy.
-
Solution: Gently warm the reaction mixture. For many SN2 reactions with propyl bromide, a temperature range of 40-60°C is a good starting point. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to find the sweet spot before elimination becomes significant.
-
-
Cause 2: Poor Solvent Choice. You may be using a polar protic solvent (e.g., ethanol, water) that is deactivating your nucleophile.
-
Solution: Switch to a polar aprotic solvent like DMF or DMSO. This will enhance the nucleophile's reactivity and dramatically increase the reaction rate.[14]
-
-
Cause 3: Weak Nucleophile. The nucleophile may not be strong enough to displace the bromide efficiently.
-
Solution: Ensure you are using a potent nucleophile. If your protocol allows, consider using the sodium or potassium salt of your nucleophile to ensure it is fully deprotonated and anionic.
-
-
Cause 4: Reagent Purity/Moisture. Water is a polar protic solvent and can interfere with the reaction. Old reagents may have degraded.
-
Solution: Use anhydrous (dry) solvents and ensure your reagents are pure and dry. Store hygroscopic reagents in a desiccator.
-
Sources
- 1. SN2 reaction - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. brainly.in [brainly.in]
- 10. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Comparative Guide: 1H NMR Characterization of 4-(3-Bromopropyl)-1H-pyrazole
This guide provides a technical analysis of the 1H NMR chemical shifts for 4-(3-Bromopropyl)-1H-pyrazole , a critical intermediate in the synthesis of pyrazole-based kinase inhibitors and GPCR ligands.
This document is structured to serve as a reference standard for structural validation, distinguishing the target compound from its synthetic precursors (alcohols) and structural isomers.
Executive Summary
-
Compound: 4-(3-Bromopropyl)-1H-pyrazole
-
CAS: 82100-00-3
-
Molecular Formula: C₆H₉BrN₂
-
Molecular Weight: 189.05 g/mol
-
Key Application: Alkylating agent for N-alkylation or C-coupling in medicinal chemistry.
-
Validation Challenge: Distinguishing the terminal bromide from the alcohol precursor and confirming the 4-position substitution versus the 3-position isomer.
1H NMR Data Analysis (CDCl₃)
The following data represents the consensus chemical shifts for 4-(3-Bromopropyl)-1H-pyrazole in Chloroform-d (CDCl₃). The molecule exhibits
Table 1: Chemical Shift Assignment
| Position | Group | Shift (δ, ppm) | Multiplicity | Integral | Coupling (J, Hz) | Mechanistic Insight |
| NH | Pyrazole N-H | 10.5 – 13.0 | Broad Singlet | 1H | - | Highly solvent/concentration dependent; often invisible in CDCl₃ due to exchange. |
| H-3, H-5 | Pyrazole CH | 7.45 ± 0.05 | Singlet | 2H | - | Equivalent due to tautomerism. Appears downfield due to aromatic ring current. |
| H-γ | -CH₂-Br | 3.42 ± 0.05 | Triplet | 2H | ~6.8 | Deshielded by the electronegative Bromine atom (Inductive effect). |
| H-α | Pyrazole-CH₂ - | 2.65 ± 0.05 | Triplet | 2H | ~7.2 | Benzylic-like position; shielded relative to H-γ but deshielded by the heterocycle. |
| H-β | -CH₂-CH₂ -CH₂- | 2.15 ± 0.05 | Quintet | 2H | ~7.0 | Shielded central methylene; splits into a quintet by neighboring α and γ protons. |
Note: In polar aprotic solvents like DMSO-d₆ , the NH proton becomes distinct (approx. 12.6 ppm), and the H-3/H-5 protons may resolve into two separate signals if tautomerism is slowed or if the N-position is locked by H-bonding.
Comparative Analysis: Product vs. Alternatives
To ensure scientific integrity, one must compare the product against its immediate precursor (the alcohol) and potential impurities.
Table 2: Diagnostic Shift Differences
| Compound | Key Diagnostic Signal (δ ppm) | Interpretation |
| Target: 4-(3-Bromopropyl)-1H-pyrazole | 3.42 (t, CH₂-Br) | The triplet at 3.42 confirms the alkyl bromide formation.[1] |
| Precursor: 4-(3-Hydroxypropyl)-1H-pyrazole | 3.65 - 3.75 (t, CH₂-OH) | The alcohol precursor's methylene is more deshielded (~0.2-0.3 ppm downfield) than the bromide. |
| Impurity: 4-Propylpyrazole | 0.95 (t, CH₃) | Over-reduction yields a terminal methyl triplet upfield (< 1.0 ppm). |
| Isomer: 3-(3-Bromopropyl)-1H-pyrazole | 6.20 (d, H-4) | The 3-substituted isomer lacks symmetry; H-4 appears as a doublet upfield (~6.2 ppm), unlike the H-3/5 singlet (~7.45 ppm). |
Structural Logic & Signaling Pathways
Understanding the synthesis and tautomerism is vital for interpreting the NMR spectrum.
Diagram 1: Synthesis & Tautomeric Equilibrium
Caption: Synthesis from alcohol precursor and the subsequent tautomeric averaging that results in the simplified NMR spectrum (singlet for H3/H5).
Experimental Protocol for NMR Validation
To achieve the shifts listed above and ensure reproducibility, follow this standardized preparation protocol.
Materials:
-
Sample: ~10 mg of 4-(3-Bromopropyl)-1H-pyrazole.
-
Solvent: 0.6 mL CDCl₃ (99.8% D) + 0.03% TMS (Tetramethylsilane).
-
Tube: 5mm precision NMR tube.
Methodology:
-
Solvation: Dissolve the semi-solid/oil product in CDCl₃. Ensure the solution is clear; turbidity indicates residual inorganic salts (e.g., phosphoryl bromides).
-
Acquisition:
-
Pulse Sequence: Standard zg30 (30° pulse).
-
Scans: 16 (sufficient for >95% purity).
-
Relaxation Delay (D1): 1.0 second (minimum) to ensure integration accuracy of the aromatic protons.
-
-
Processing:
-
Reference the spectrum to TMS at 0.00 ppm (or residual CHCl₃ at 7.26 ppm ).
-
Phase Correction: Manual phasing is recommended for the aromatic region to distinguish the H-3/H-5 singlet from potential side-product doublets.
-
Integration: Normalize the triplet at 3.42 ppm to 2.00 . This is the most stable signal, free from exchange broadening.
-
Troubleshooting Common Anomalies
-
Anomaly: "Missing" NH proton.
-
Cause: Rapid exchange with trace water in CDCl₃ or broadening due to quadrupole moment of Nitrogen.
-
Solution: Run the sample in DMSO-d₆ . The NH will appear as a broad singlet near 12.6 ppm.
-
-
Anomaly: H-3 and H-5 appearing as two small broad bumps instead of a sharp singlet.
-
Cause: Slow tautomerism, often caused by low temperature or specific impurities (acids/bases).
-
Solution: Gently warm the NMR probe to 35°C to accelerate the exchange and coalesce the peaks into a singlet.
-
-
Anomaly: Extra triplet at ~3.7 ppm.
-
Cause: Unreacted alcohol precursor.
-
Action: Recalculate yield based on integration ratio of 3.42 (Br) vs 3.70 (OH).
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 82100-00-3, 4-(3-Bromopropyl)-1H-pyrazole. Retrieved from [Link]
-
Reich, H. J. (2024). Structure Determination Using NMR Spectroscopy: Chemical Shifts of Alkyl Halides. University of Wisconsin-Madison. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Structural Validation of Functionalized Pyrazole Linkers
Introduction: The Architectural Backbone of Modern Therapeutics
In the landscape of contemporary drug discovery and development, functionalized pyrazole linkers have emerged as a cornerstone scaffold. Their unique five-membered heterocyclic structure, featuring two adjacent nitrogen atoms, imparts a favorable combination of metabolic stability, hydrogen bonding capabilities, and rigid conformational pre-organization.[1] These attributes make them indispensable in sophisticated therapeutic modalities, including Proteolysis-Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and as central frameworks for potent enzyme inhibitors.[2]
However, the very synthetic versatility that makes pyrazoles so attractive also introduces significant challenges, particularly the potential for generating regioisomers. An incorrect structural assignment can derail a research program, leading to flawed Structure-Activity Relationship (SAR) studies and a misinterpretation of biological data.[3] Therefore, unambiguous structural validation is not merely a procedural formality; it is the foundation upon which reliable and reproducible science is built.
This guide provides a comparative analysis of the three primary analytical techniques for the structural elucidation of functionalized pyrazole linkers: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction (SC-XRD). As a self-validating system, the integration of these techniques provides an unparalleled level of confidence in the final molecular structure. We will delve into the causality behind experimental choices, provide field-proven protocols, and present a logical workflow for achieving irrefutable structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the preeminent technique for determining the precise connectivity and chemical environment of atoms within a molecule in solution. It provides a detailed blueprint of the molecular framework, making it an indispensable first step in structural validation.[4]
Expertise & Causality: Why NMR is a Primary Tool
For pyrazole derivatives, NMR is particularly powerful. The distinct electronic environment of the pyrazole ring results in characteristic chemical shifts for its protons and carbons.[5] For instance, the N-H proton of an unsubstituted pyrazole ring typically appears as a broad singlet at a downfield chemical shift (often >10 ppm), providing immediate evidence of the core structure.[5][6]
Furthermore, ¹H and ¹³C NMR spectra are exquisitely sensitive to the substitution pattern on the ring. Functionalization will induce predictable upfield or downfield shifts in adjacent nuclei, allowing for the differentiation of isomers. For complex structures where 1D spectra may be ambiguous due to overlapping signals, 2D NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) are employed. HMBC reveals long-range (2-3 bond) correlations between protons and carbons, providing definitive proof of connectivity between different parts of the molecule and confirming the precise points of linker attachment.[7][8]
Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum
This protocol outlines the standard procedure for obtaining a high-quality ¹H NMR spectrum.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified pyrazole linker. The compound must be free of residual solvents and other impurities, which can complicate spectral interpretation.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds and for preventing the exchange of labile N-H protons.[9]
-
Ensure the sample is fully dissolved; sonication may be required. Insoluble material will degrade the quality of the spectrum.
-
-
Instrument Setup & Acquisition:
-
Insert the sample into the NMR spectrometer (a 400 MHz instrument is typically sufficient).[6]
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to ensure homogeneity.
-
Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans (typically 16 or 32) should be averaged to achieve an adequate signal-to-noise ratio.
-
-
Data Processing & Analysis:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).[9]
-
Phase the resulting spectrum to ensure all peaks are in the positive phase.
-
Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).[9]
-
Integrate all signals to determine the relative ratio of protons corresponding to each resonance.
-
Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants to deduce the connectivity of adjacent protons.
-
Mass Spectrometry (MS): The Molecular Gatekeeper
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. Its primary role in this context is to confirm the molecular weight of the synthesized pyrazole linker and, by extension, its elemental composition.
Expertise & Causality: Why MS is a Critical Checkpoint
The first question any synthetic chemist must answer is, "Did I make a compound of the correct mass?" High-Resolution Mass Spectrometry (HRMS) provides this answer with exceptional accuracy.[10] By measuring the mass to within a few parts per million (ppm), HRMS allows for the unambiguous determination of the elemental formula, effectively ruling out a vast number of alternative structures.[11]
Beyond molecular weight, the fragmentation pattern observed in an MS experiment can provide valuable structural clues that corroborate NMR data. The pyrazole ring exhibits characteristic fragmentation pathways, such as the loss of N₂ or HCN, and the nature of the substituents will influence how the molecule breaks apart upon ionization.[12][13] Analyzing these fragments can help confirm the presence of specific functional groups and their general location.
Experimental Protocol: LC-MS Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is a common method for analyzing synthesized compounds, providing both purity information (from the LC) and mass information (from the MS).
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Filter the solution through a 0.22 µm syringe filter to remove any particulate matter that could damage the instrument.
-
Transfer the filtered solution to an appropriate autosampler vial.
-
-
LC Separation (Optional but Recommended):
-
Inject a small volume (1-5 µL) of the sample onto an HPLC or UPLC system equipped with a suitable column (e.g., C18).
-
Run a gradient of mobile phases (e.g., water and acetonitrile with 0.1% formic acid) to separate the target compound from any impurities. Formic acid is added to promote ionization.
-
-
MS Detection & Analysis:
-
The eluent from the LC column is directed into the mass spectrometer source (e.g., Electrospray Ionization - ESI).
-
Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the analyte. Pyrazoles, with their basic nitrogen atoms, are typically observed in positive ion mode as [M+H]⁺.
-
Analyze the resulting spectrum to identify the peak corresponding to the molecular ion. For HRMS, compare the experimentally measured exact mass to the theoretical mass calculated for the expected elemental formula.
-
Single-Crystal X-ray Diffraction (SC-XRD): The Unambiguous Proof
While NMR and MS provide powerful, complementary data, they are ultimately inferential. SC-XRD stands alone as the definitive, non-inferential technique for determining molecular structure.[14] It provides a precise three-dimensional map of electron density in a crystalline solid, allowing for the direct visualization of atomic positions, bond lengths, bond angles, and absolute stereochemistry.[15][16]
Expertise & Causality: Why SC-XRD is the Gold Standard
For functionalized pyrazole linkers, SC-XRD is the ultimate arbiter, especially in cases of complex regiochemistry that may be difficult to assign conclusively by NMR alone. It provides irrefutable proof of the substitution pattern on the pyrazole ring and the exact geometry of the linker.[17][18] In drug development, where the precise 3D shape of a molecule dictates its interaction with a biological target, this level of certainty is paramount.[19] A crystal structure serves as the authoritative grounding for all other analytical data and computational models.[20]
The primary challenge of SC-XRD is not data analysis, but obtaining a high-quality single crystal suitable for diffraction. This can often be the most time-consuming step in the validation process.
Experimental Protocol: From Molecule to Structure
-
Crystal Growth (The Art):
-
The prerequisite is highly pure material (>99%). Impurities disrupt the crystal lattice and inhibit growth.
-
Select a suitable solvent or solvent system in which the compound is moderately soluble.[21]
-
Common techniques include:
-
Slow Evaporation: Dissolve the compound in a solvent and allow the solvent to evaporate slowly over days or weeks in a dust-free environment.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial, and place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
-
Patience is critical. The process should be slow and undisturbed to yield larger, higher-quality crystals.[21]
-
-
Data Collection & Refinement:
-
A suitable crystal is selected and mounted on a diffractometer.[6]
-
The crystal is cooled (typically to 100-170 K) to minimize thermal vibration of the atoms.
-
The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded as the crystal is rotated.[19]
-
Sophisticated software is used to process the diffraction data, solve the phase problem, and generate an initial electron density map.
-
The structural model is then refined against the experimental data to yield the final, precise 3D structure.
-
This workflow represents the gold standard in the field. It begins with MS as a rapid screen for the correct molecular weight. Upon confirmation, NMR provides the detailed structural hypothesis. Finally, SC-XRD delivers the definitive proof, confirming the assignments from both MS and NMR and providing the ultimate, high-resolution 3D structure required for downstream applications in drug design and development.
References
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(n.d.). Structure Elucidation of a Pyrazolop[5][7]yran Derivative by NMR Spectroscopy. Retrieved from
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(2007, May 24). Structure Elucidation of a Pyrazolop[5][7]yran Derivative by NMR Spectroscopy. PMC - NIH. Retrieved from
- (n.d.). An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 3-amino-1H-pyrazole-4-carboxylate. Benchchem.
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- (n.d.). Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. ResearchGate.
- (2026, January 7). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Oreate AI Blog.
- (2025, December 12). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate.
- (n.d.). Comparative analysis and validation of analytical techniques for quantification active component in pharmaceuticals: Green approach. Scilit.
- (n.d.). Determination of crystal structure by single crystal X-ray diffraction.
- (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry.
- (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
- Engel, S. (2024, October 4). Comparative Method Validation: Evaluating New Techniques Against Established Standards. OMICS International.
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- (n.d.). Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B.
- (n.d.). Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes. PMC - NIH.
- (n.d.). Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives. MDPI.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(3-Bromopropyl)-1H-pyrazole
As researchers and drug development professionals, our work with novel chemical intermediates like 4-(3-Bromopropyl)-1H-pyrazole is foundational to discovery. However, our responsibility extends beyond synthesis and application to the safe and compliant management of chemical waste. This guide provides a detailed, experience-driven framework for the proper disposal of 4-(3-Bromopropyl)-1H-pyrazole, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in regulatory standards and best practices for handling halogenated organic compounds.
Hazard Profile and Chemical Rationale
Understanding the inherent risks of a compound is the first step toward safe handling and disposal. 4-(3-Bromopropyl)-1H-pyrazole is a heterocyclic compound containing both a biologically active pyrazole ring and a reactive bromopropyl group.[1][2][3] This structure informs its hazard profile.
Causality Behind the Hazards:
-
Pyrazole Core: The pyrazole nucleus is a common scaffold in pharmacologically active molecules, suggesting that its release into the environment should be minimized.[2][6]
-
Bromopropyl Group: The presence of bromine classifies this compound as a halogenated organic compound . This is the single most critical factor for its disposal, as improper thermal treatment of halogenated waste can lead to the formation of toxic dioxins and furans.[7] The bromine atom also makes the propyl chain susceptible to nucleophilic substitution reactions, contributing to its chemical reactivity.[1]
| Hazard Classification | Description | GHS Code | Primary Precaution |
| Skin Irritation | Causes skin irritation upon contact. | H315 | Avoid direct skin contact; wear appropriate gloves.[5] |
| Eye Irritation | Causes serious eye irritation. | H319 | Wear safety goggles or a face shield.[5] |
| Respiratory Irritation | May cause respiratory tract irritation if inhaled. | H335 | Handle in a well-ventilated area or chemical fume hood.[5] |
Core Principles of Halogenated Waste Management
The U.S. Environmental Protection Agency (EPA) has specific regulations for halogenated solvent wastes, often categorized under "F-listed" codes (e.g., F001, F002).[8][9] While 4-(3-Bromopropyl)-1H-pyrazole is typically a solid reagent rather than a solvent, the principles for its disposal are identical due to the bromine content.
The cardinal rule is segregation . Halogenated waste streams must never be mixed with non-halogenated waste. The reason is both economic and environmental; mixing contaminates the entire volume, forcing the more expensive and specialized disposal route of high-temperature incineration for the entire container.[10]
Caption: Waste segregation decision workflow for halogenated compounds.
Personal Protective Equipment (PPE) Protocol
Before handling or preparing for disposal, ensure the correct PPE is worn. This is a non-negotiable safety system.
| PPE Item | Specification | Rationale |
| Hand Protection | Nitrile gloves | Provides splash protection against skin irritants.[11] |
| Eye Protection | Chemical safety goggles | Protects against splashes that can cause serious eye irritation.[12] |
| Body Protection | Standard laboratory coat | Prevents contamination of personal clothing.[11] |
| Respiratory | Not typically required for small quantities | Handle in a certified chemical fume hood to control vapors and dust.[13] |
Step-by-Step Disposal Procedures
Follow these distinct protocols based on the type of waste generated. All waste containers must be kept closed except when adding waste, be clearly labeled with "Hazardous Waste" and a list of contents, and stored in a designated satellite accumulation area with secondary containment.[10][14]
Protocol 4.1: Unused/Surplus Solid Chemical Disposal
This applies to the original reagent that is expired, contaminated, or no longer needed.
-
Container: Ensure the chemical is in its original, sealed, and properly labeled container. If the original container is compromised, place it inside a larger, compatible, and sealable container (overpacking).
-
Labeling: Create a hazardous waste tag. Clearly write the full chemical name: "4-(3-Bromopropyl)-1H-pyrazole".
-
Collection: Arrange for pickup by your institution's Environmental Health & Safety (EHS) department. Do not attempt to dispose of it yourself.
Protocol 4.2: Liquid Waste Disposal (Solutions & Rinsate)
This includes reaction mixtures, chromatography fractions, and rinsate from cleaning glassware.
-
Segregation: Use a dedicated, compatible waste container labeled "HALOGENATED ORGANIC WASTE".[10]
-
Collection: Pour the liquid waste into the container using a funnel.
-
Container Management: Do not fill the container beyond 90% capacity. Securely cap the container immediately after adding waste.
-
Disposal of Rinsate: When cleaning glassware that contained the pure compound or concentrated solutions, the first one to three rinses with a suitable solvent (e.g., ethanol, acetone) must be collected as halogenated hazardous waste.[6][14] Subsequent rinses can typically be managed as non-hazardous waste, pending local regulations.
Protocol 4.3: Solid Waste Disposal (Contaminated Materials)
This applies to items like gloves, weigh boats, pipette tips, and silica gel contaminated with the chemical.
-
Collection: Place all contaminated solid debris into a designated, lined solid waste container or a sealed, heavy-duty plastic bag.
-
Labeling: Label the container or bag as "HALOGENATED SOLID WASTE" and list the chemical contaminant.
-
Disposal: This waste stream must be collected by EHS for incineration. It should not be placed in the regular trash.
Emergency Procedures for Spills
Accidents happen. A clear, pre-defined response plan is essential. All handling of this chemical should be done within a chemical fume hood and over a surface with absorbent lining.
Caption: Decision workflow for responding to a chemical spill.
Small Spill Cleanup Protocol (<100mL, inside a fume hood):
-
Alert Personnel: Notify others in the immediate area.
-
Contain: Use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to cover and absorb the spill.[15]
-
Collect: Carefully sweep or scoop the absorbed material and place it into a sealed, labeled container for disposal as halogenated solid waste.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (like ethanol), and dispose of the cloth as contaminated solid waste.
-
Wash: Thoroughly wash the area with soap and water.
For large spills, evacuate the area immediately and contact your institution's EHS or emergency response team.[13]
References
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University of Washington (n.d.). Standard Operating Procedure: Bromine. Retrieved from [Link]
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LookChem (n.d.). 4-(3-bromo-propyl)-3,5-dimethyl-1H-pyrazole. Retrieved from [Link]
-
Ideal Response (2025). What is bromine and what are the safe disposal and recycling methods? Retrieved from [Link]
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U.S. Environmental Protection Agency (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
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Dolly Corporation (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]
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MDPI (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
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Hazardous Waste Experts (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
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Cole-Parmer (n.d.). Material Safety Data Sheet - 4-Bromo-1h-pyrazole-5-carbaldehyde, 95+%. Retrieved from [Link]
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U.S. Environmental Protection Agency (2016). Solvents in the Workplace - How to Determine if They Are Hazardous Waste. Retrieved from [Link]
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National Center for Biotechnology Information (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
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Dartmouth College (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
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U.S. Environmental Protection Agency (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]
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Reddit (2017). Safely handling a liter of Bromine? Retrieved from [Link]
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ResearchGate (2025). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. Retrieved from [Link]
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Cole-Parmer (n.d.). Material Safety Data Sheet - 1-(3-Bromophenyl)-1H-pyrazole. Retrieved from [Link]
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European Chemicals Agency (2023). 1H-Pyrazole, 3,4-dimethyl-, phosphate (1:1) - Substance Information. Retrieved from [Link]
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Personal protective equipment for handling 4-(3-Bromopropyl)-1H-pyrazole
Executive Risk Profile: Beyond the SDS
While Safety Data Sheets (SDS) typically classify 4-(3-Bromopropyl)-1H-pyrazole (CAS: 1040377-05-6 or analogs) as an Irritant (H315, H319, H335), a deeper structural analysis reveals a more significant hazard profile that standard documentation often overlooks.
The "Silent" Hazard: Alkylating Potential This molecule contains a primary alkyl bromide linked to a pyrazole ring.[1] In medicinal chemistry, this is a "warhead" designed to react.[1]
-
Mechanism: The bromine atom is a good leaving group, making the propyl chain highly electrophilic.[1]
-
Biological Implication: It can act as a non-specific alkylating agent, potentially reacting with nucleophilic residues in DNA or proteins.[1]
-
Operational Directive: Treat this compound not just as an irritant, but as a potential mutagen and sensitizer .[1] Standard "splash protection" is insufficient; barrier protection against permeation is required.[1]
Personal Protective Equipment (PPE) Matrix
The following specifications are derived from permeation data for halogenated alkyls. Latex gloves are strictly prohibited due to rapid degradation by alkyl halides.[1]
PPE Selection Table
| Component | Standard Handling (< 1g) | Scale-Up / High Risk (> 1g or Heating) | Technical Rationale |
| Hand Protection | Double Nitrile (Disposable)(Outer: 5 mil, Inner: 4 mil) | Silver Shield / Laminate (Liner)+ Nitrile Outer Shell | Alkyl bromides permeate nitrile. Double layering extends breakthrough time to ~15-30 mins.[1] Laminates offer >4 hrs protection.[1] |
| Eye Protection | Chemical Splash Goggles | Full Face Shield + Goggles | Vapors are lacrimators.[1] Safety glasses do not seal against creeping vapors.[1] |
| Respiratory | Fume Hood (Face velocity > 100 fpm) | NIOSH N95 (Solids) or OV Cartridge (Liquids/Heat) | Prevents inhalation of dust or volatile alkyl bromide vapors.[1] |
| Body Defense | Lab Coat (100% Cotton/Nomex) | Tyvek® Lab Coat or Apron | Synthetic blends can melt into skin if a flammable solvent fire occurs.[1] Tyvek repels organic splashes.[1] |
Visualization: PPE Decision Logic
This decision tree allows researchers to self-validate their PPE choice based on the specific experimental context.[1]
Figure 1: Logic flow for determining appropriate PPE based on physical state and experimental scale.
Operational Protocols: Step-by-Step
A. Weighing & Transfer (The Critical Moment)
Static electricity can cause pyrazole powders to "jump," creating invisible contamination.[1]
-
Preparation: Place a disposable balance mat or identifying paper inside the balance enclosure.[1]
-
Static Control: Use an ionizing gun or anti-static brush on the spatula and weighing boat before touching the compound.[1]
-
Transfer:
-
Decontamination: Immediately wipe the balance area with a tissue dampened with Acetone, then dispose of the tissue in Solid Hazardous Waste (do not trash).[1]
B. Reaction Setup
The bromopropyl chain is susceptible to hydrolysis and light degradation.[1]
-
Inerting: Purge the reaction vessel with Nitrogen or Argon before adding the solid.[1] Moisture can hydrolyze the bromide to an alcohol, releasing HBr gas (corrosive).[1]
-
Solvent Addition: Add solvent (e.g., DMF, Acetonitrile) slowly.[1]
-
Note: If the reaction is exothermic (common with alkylations), equip a reflux condenser before heating.[1]
-
-
Monitoring: When taking TLC aliquots, use a long-needle syringe to avoid tipping the vessel. Change outer gloves immediately after handling the syringe to prevent cross-contamination of door handles/keyboards.[1]
Emergency Response & Spill Management
Scenario: You have dropped a vial containing 500mg of 4-(3-Bromopropyl)-1H-pyrazole on the floor.
Immediate Action:
-
Alert: Announce "Chemical Spill" to the lab.
-
Isolate: Mark the area.
-
Assess: Is it solid or liquid?
Spill Cleanup Workflow
Figure 2: Protocol for containing and cleaning spills to minimize inhalation and contact risks.
Why "No Paper Towels"? Cellulose (paper) can react with strong alkylating agents or simply allow the chemical to soak through to your hand.[1] Polypropylene pads (chem-mats) bond the chemical and provide a barrier.[1]
Waste Disposal & Deactivation
Classification: Halogenated Organic Waste.[1] EPA/EU Waste Code: Generally falls under hazardous waste containing organic halogens.[1]
-
Quenching (Small Scale):
-
Segregation:
-
Labeling: Clearly tag the waste container with "Contains Halogenated Organics" and "Potential Alkylating Agent."[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16375, 4-Bromopyrazole (Analogous Hazard Data).[1] Retrieved from [Link][1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] Washington (DC): National Academies Press (US); 2011.[1] Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
